Cedirogant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N2O3/c25-18-2-1-16(23(35)31-6-3-13(4-7-31)9-20(33)34)21(27)17(18)12-32-8-5-14-10-15(24(28,29)30)11-19(26)22(14)32/h1-2,5,8,10-11,13H,3-4,6-7,9,12H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOHCYSHVKLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055496-11-0 | |
| Record name | Cedirogant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055496110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEDIROGANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6466M4LVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cedirogant: A Technical Deep Dive into RORγt Inverse Agonism and IL-17/IL-23 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammatory responses through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][3] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[1][3] this compound was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe plaque psoriasis.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the IL-17/IL-23 pathway, summarizing available quantitative data and detailing relevant experimental protocols. Despite showing promise in early clinical trials, the development of this compound was discontinued due to preclinical toxicology findings.[6][7]
Introduction: The IL-23/IL-17 Axis in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. The IL-23/IL-17 axis is central to its pathogenesis.[1][3] Dendritic cells and macrophages in the skin produce IL-23, which promotes the expansion and maintenance of Th17 cells.[3] Activated Th17 cells, in turn, secrete IL-17A, IL-17F, and other pro-inflammatory cytokines, leading to keratinocyte activation, neutrophil recruitment, and amplification of the inflammatory cascade that results in the characteristic psoriatic plaques.[3]
RORγt is the master regulator of Th17 cell differentiation.[2] It directly drives the transcription of genes encoding IL-17A and IL-17F. Therefore, inhibiting RORγt activity presents a compelling therapeutic strategy to downregulate the pro-inflammatory effects of the IL-23/IL-17 pathway.[1][2] this compound was designed as an inverse agonist of RORγt, aiming to reduce the constitutive activity of the receptor and thereby suppress IL-17 production.[1][2]
Mechanism of Action of this compound
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the basal activity of a receptor in the absence of an agonist. RORγt is thought to possess a degree of constitutive activity, and this compound binding to the ligand-binding domain of RORγt stabilizes an inactive conformation of the receptor. This prevents the recruitment of coactivators and may facilitate the binding of corepressors, leading to a decrease in the transcription of RORγt target genes, including IL17A and IL17F.
Quantitative Data Summary
Pharmacokinetic Properties
This compound exhibited dose-proportional plasma exposures after single doses.[4] Key pharmacokinetic parameters from Phase I studies are summarized below.
| Parameter | Value | Population | Dosing | Reference |
| Tmax (median) | 2 - 5 hours | Healthy & Psoriasis Patients | Single and Multiple Doses | [4][8] |
| Terminal Half-life (mean) | 16 - 28 hours | Healthy & Psoriasis Patients | Single and Multiple Doses | [4][8] |
| Steady State Achievement | Within 12 days | Healthy & Psoriasis Patients | Multiple Doses | [4][8] |
| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants | 75 mg to 375 mg q.d. | [4][8] |
| Apparent Clearance | 24.5 L/day | Healthy & Psoriasis Patients | N/A | [9] |
| Apparent Volume of Distribution | 28.2 L | Healthy & Psoriasis Patients | N/A | [9] |
Table 1: Summary of this compound Pharmacokinetic Parameters
Pharmacodynamic Activity
The pharmacodynamic effect of this compound was assessed by measuring the ex vivo inhibition of IL-17A.[9][10]
| Parameter | Value | Reference |
| IC50 for ex vivo IL-17A inhibition | 0.56 mg/L | [9][10] |
| Maximum ex vivo IL-17A inhibition | 0.76 | [9][10] |
Table 2: this compound Pharmacodynamic Parameters for IL-17A Inhibition
Clinical Efficacy (Phase II)
The primary endpoint in the Phase II trial was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[5][6] The study was terminated prematurely.[6]
| Treatment Group | PASI 75 Achievement Rate at Week 16 | Reference |
| This compound 75 mg | 28.6% | [5] |
| This compound 150 mg | 7.7% | [5] |
| This compound 375 mg | 41.7% | [5] |
| Placebo | 0% | [5] |
Table 3: PASI 75 Response Rates in the Phase II Study of this compound in Psoriasis
Experimental Protocols
RORγt Activity Assessment: Luciferase Reporter Gene Assay
A common method to assess the activity of nuclear receptors like RORγt is a cell-based luciferase reporter gene assay. This assay measures the ability of a compound to modulate the transcriptional activity of RORγt on a target gene promoter.
Objective: To determine the in vitro potency of this compound in inhibiting RORγt-mediated transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as HEK293T or Jurkat cells, is used. These cells do not endogenously express high levels of RORγt.
-
Reporter Vector: A luciferase reporter plasmid is constructed. This vector contains a minimal promoter and multiple copies of a RORγt response element (RORE) upstream of the firefly luciferase gene (luc).
-
Expression Vector: A second plasmid is used to drive the expression of full-length human RORγt in the host cells.
-
Control Vector: A third plasmid, typically expressing Renilla luciferase under the control of a constitutive promoter (e.g., CMV), is co-transfected to normalize for transfection efficiency and cell viability.
-
Transfection: The three plasmids (RORγt expression, RORE-luciferase reporter, and Renilla control) are co-transfected into the host cells.
-
Compound Treatment: After a period of incubation to allow for protein expression, the transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Following compound incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then used to generate a dose-response curve, and the IC50 value for this compound is calculated.
IL-17A/F Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying protein levels, such as cytokines, in biological samples like serum or cell culture supernatants.
Objective: To measure the concentration of IL-17A and/or IL-17F in serum from clinical trial participants to assess the pharmacodynamic effect of this compound.
Methodology:
-
Sample Collection and Preparation: Whole blood is collected from participants at specified time points. The blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -80°C until analysis.
-
ELISA Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IL-17A or IL-17F. The plate is then washed and blocked to prevent non-specific binding.
-
Standard Curve Preparation: A series of dilutions of a known concentration of recombinant human IL-17A or IL-17F are prepared to generate a standard curve.
-
Sample and Standard Incubation: The prepared serum samples and standards are added to the coated wells and incubated. During this time, the IL-17 in the samples binds to the capture antibody.
-
Detection Antibody Incubation: After washing away unbound substances, a biotinylated detection antibody, also specific for IL-17A or IL-17F, is added to the wells.
-
Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition and Signal Development: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding an acid solution, and the absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values from the standards are used to generate a standard curve. The concentration of IL-17A or IL-17F in the patient samples is then interpolated from this curve.
Discontinuation of Development
The development of this compound was discontinued following findings from a 39-week preclinical toxicology study in dogs.[6] The adverse events observed in this study included a rapid decline in the clinical condition of some animals, characterized by body weight loss and gastrointestinal signs.[6] These findings led to the premature termination of the Phase II clinical trial in psoriasis patients.[6][7]
Conclusion
This compound represented a promising oral therapeutic approach for psoriasis by targeting the master regulator of the IL-17 pathway, RORγt. Early clinical data demonstrated its ability to modulate the IL-23/IL-17 axis and showed signals of clinical efficacy. However, the emergence of adverse findings in preclinical long-term toxicology studies ultimately led to the cessation of its development. The journey of this compound underscores the challenges in developing small molecule inhibitors of nuclear receptors and highlights the critical importance of long-term safety assessments. The insights gained from the this compound program, nevertheless, contribute valuable knowledge to the ongoing efforts to develop safe and effective oral treatments for psoriasis and other Th17-mediated autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Cedirogant: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Cedirogant (ABBV-157) emerged from a collaboration between Inventiva Pharma and AbbVie, initiated in 2012, to discover novel oral therapies for autoimmune diseases.[1][2] This small molecule was identified as a potent, orally active inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt).[3][4] The development of this compound was ultimately discontinued due to adverse findings in a preclinical chronic toxicology study.[1][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, based on publicly available data.
Rationale and Discovery
The therapeutic rationale for developing a RORγt inverse agonist lies in the central role of the IL-23/IL-17 signaling pathway in the pathogenesis of psoriasis and other autoimmune diseases.[6][7] RORγt is the master transcription factor that drives the differentiation of T helper 17 (Th17) cells and is essential for the production of pro-inflammatory cytokines, including IL-17A and IL-17F.[3][6] By inhibiting RORγt activity, this compound was designed to suppress the Th17 cell lineage and reduce the production of these key cytokines, offering a potential oral alternative to injectable biologic therapies that target components of this pathway.[2]
The discovery of this compound was the result of a joint effort by Inventiva and AbbVie to identify compounds capable of suppressing a broad range of inflammatory cytokines.[1] While specific details of the screening cascade and lead optimization studies are not publicly available, the collaboration led to the identification of this compound as a promising clinical candidate.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value | Source |
| IUPAC Name | 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | [8] |
| Molecular Formula | C₂₄H₂₀Cl₃F₃N₂O₃ | [8] |
| Molecular Weight | 547.8 g/mol | [8] |
| CAS Number | 2055496-11-0 | [8] |
Mechanism of Action: Targeting the IL-23/IL-17 Pathway
This compound functions as an inverse agonist of RORγt.[3][4] This mechanism involves binding to the receptor and promoting a conformational change that actively represses its transcriptional activity, even in the absence of a natural agonist. This leads to the downregulation of IL-17 synthesis and disrupts the pro-inflammatory cascade driven by the IL-23/Th17 axis.[6] The relationship between this compound exposure and its pharmacodynamic effect on IL-17A inhibition was characterized by a direct maximum inhibition model, suggesting no significant delay between plasma concentration and target engagement.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Preclinical Development
The selection of this compound for clinical development was based on its in vitro and in vivo pharmacology and preclinical toxicology studies.[9] However, detailed public data from these studies are scarce.
Toxicology and Discontinuation
The development of this compound was halted due to findings from a 39-week preclinical toxicology study in dogs.[7] This study revealed that this compound was associated with a rapid decline in the clinical condition of some animals, primarily characterized by body weight loss.[7] These preclinical findings led to the voluntary termination of the ongoing Phase IIb clinical trial.[5][7]
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of moderate-to-severe plaque psoriasis before its discontinuation.
Phase I Studies
Two Phase I studies were conducted to evaluate the pharmacokinetics (PK), safety, and preliminary efficacy of this compound in healthy participants and patients with psoriasis.[9]
-
Study Design: The studies included single ascending dose (SAD) cohorts (20-750 mg) and multiple ascending dose (MAD) cohorts (75-375 mg once-daily).[9] The effect of food and co-administration with itraconazole (a CYP3A inhibitor) on this compound's pharmacokinetics were also assessed.[9]
-
Participants: Healthy volunteers and patients with moderate-to-severe chronic plaque psoriasis.[9]
-
Assessments: Pharmacokinetic parameters (Cmax, Tmax, terminal half-life, AUC), safety, and tolerability were evaluated.[9] In patients with psoriasis, efficacy was assessed using the Psoriasis Area and Severity Index (PASI) and the Self-Assessment of Psoriasis Symptoms (SAPS).[9]
The pharmacokinetic properties of this compound from the Phase I studies are summarized below.
| Parameter | Value | Population |
| Time to Cmax (Tmax) | 2 - 5 hours | Healthy & Psoriasis Patients |
| Terminal Half-life (t₁/₂) | 16 - 28 hours | Healthy & Psoriasis Patients |
| Dose Proportionality | Dose-proportional after single doses; Less than dose-proportional after multiple daily doses (75-375 mg) | Healthy & Psoriasis Patients |
| Steady State Achievement | Within 12 days | Healthy & Psoriasis Patients |
| Accumulation Ratios | ~1.2 to 1.8 | Healthy & Psoriasis Patients |
| Effect of Food | Minimal | Healthy Participants |
| Drug-Drug Interaction | Limited impact of itraconazole on exposure | Healthy Participants |
| Apparent Clearance | 24.5 L/day | Psoriasis Patients |
| Apparent Volume of Distribution | 28.2 L | Psoriasis Patients |
Treatment with this compound 375 mg once-daily resulted in a numerical improvement in PASI and SAPS scores compared to placebo in patients with psoriasis.[9] The drug was generally well-tolerated in Phase I studies, with no serious adverse events or discontinuations due to the drug reported.[9]
Phase IIb Study (NCT05044234)
A Phase IIb, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in adults with moderate-to-severe psoriasis.[6] This study was terminated prematurely due to the preclinical toxicology findings.[6]
Figure 2: Workflow of the Phase IIb clinical trial (NCT05044234).
-
Study Design: A 16-week, double-blind treatment period followed by a 30-day follow-up.[6] Patients were randomized to receive once-daily oral this compound at doses of 75 mg, 150 mg, or 375 mg, or placebo.[6]
-
Participants: Adults aged 18-65 with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy.[6] Key inclusion criteria included a PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score of 3 or 4, and ≥ 10% body surface area involvement.[6]
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement in PASI score (PASI 75) at week 16.[6]
-
Secondary Assessments: PASI 50/90/100, sPGA response, Psoriasis Symptoms Scale, itch improvement, adverse events, pharmacokinetics, and IL-17A/F biomarker levels.[6]
Despite the early termination, the available data showed that patients treated with this compound demonstrated an improvement in PASI scores.[6] The results should be interpreted with caution due to the small number of patients who completed the study (47 out of 156 enrolled).[6]
| Treatment Group | PASI 75 Achievement at Week 16 |
| Placebo | 0% |
| This compound 75 mg | 29% |
| This compound 150 mg | 8% |
| This compound 375 mg | 42% |
Source:[6]
Adverse event rates were similar between the 75 mg, 150 mg, and placebo groups.[6] The 375 mg group showed a higher rate of adverse events, though most were mild to moderate in severity.[6]
Conclusion
This compound was a promising orally available RORγt inverse agonist that showed clinical activity in patients with moderate-to-severe psoriasis. Its development was underpinned by a strong scientific rationale for targeting the IL-23/IL-17 pathway. The pharmacokinetic profile of this compound supported once-daily dosing. However, the emergence of adverse findings in a preclinical chronic toxicology study led to the discontinuation of its development. This case highlights the critical role of long-term toxicology studies in drug development and the inherent challenges in translating promising mechanisms of action into safe and effective therapies. The publicly available data, while limited in scope regarding the discovery and preclinical phases, provides valuable insights for researchers in the field of autoimmune disease and nuclear receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (ABBV-157) / AbbVie, Inventiva [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | C24H20Cl3F3N2O3 | CID 124123797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cedirogant: A Technical Whitepaper on a Former Investigational RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedirogant (ABBV-157) is a potent, orally bioavailable small molecule that acts as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), RORγt is a key therapeutic target for a variety of autoimmune diseases. This compound was under clinical investigation for the treatment of moderate to severe psoriasis, a chronic inflammatory skin condition driven by the IL-23/IL-17 axis. Despite demonstrating clinical efficacy in Phase I and II trials, the development of this compound was discontinued due to findings in preclinical toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and clinical findings related to this compound.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | PubChem[1] |
| Synonyms | ABBV-157, UNII-X6466M4LVP | PubChem[1] |
| CAS Number | 2055496-11-0 | PubChem[1] |
| Molecular Formula | C₂₄H₂₀Cl₃F₃N₂O₃ | PubChem[1] |
| Molecular Weight | 547.78 g/mol | PubChem[1] |
| SMILES | C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl | PubChem[1] |
Mechanism of Action: RORγt Inverse Agonism
This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the subsequent production of IL-17.[2][3][4] In the context of psoriasis, the IL-23/IL-17 signaling pathway is a central driver of inflammation. By binding to RORγt, this compound reduces the transcriptional activity of this receptor, leading to decreased Th17 cell differentiation and a reduction in the secretion of IL-17 and other pro-inflammatory cytokines. This mechanism of action is depicted in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Cedirogant for Psoriasis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] This transcription factor is a key regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][3] The IL-23/IL-17 signaling pathway is a well-established driver of psoriasis pathogenesis.[4] By targeting RORγt, this compound was developed to disrupt this pathway and offer a novel oral treatment for moderate-to-severe plaque psoriasis.[1][4]
Despite showing promising efficacy signals in early clinical trials, the development of this compound was discontinued.[5] The decision was based on findings from a 39-week preclinical chronic toxicology study in dogs, which revealed a rapid decline in clinical condition, significant body weight loss, and gastrointestinal issues.[5] This whitepaper provides a comprehensive overview of the available preclinical and clinical data on this compound, alongside a discussion of the standard experimental protocols used to evaluate RORγt inverse agonists for psoriasis.
Mechanism of Action and Therapeutic Rationale
Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and inflammation of the skin. The IL-23/IL-17 axis plays a central role in its pathophysiology. IL-23 promotes the expansion and maintenance of Th17 cells, which in turn produce IL-17A and IL-17F.[1] These cytokines act on keratinocytes, leading to the production of chemokines and antimicrobial peptides that recruit other immune cells and amplify the inflammatory response.
RORγt is the master transcription factor for Th17 cell differentiation and is essential for the production of IL-17.[3] As an inverse agonist, this compound binds to RORγt and reduces its transcriptional activity, thereby inhibiting Th17 cell function and suppressing the production of IL-17.[1][3] This mechanism of action offered the potential for an oral therapy that could rival the efficacy of injectable biologics targeting IL-17 or IL-23.[1]
Quantitative Data Summary
While detailed preclinical efficacy data for this compound is not publicly available, extensive pharmacokinetic and clinical efficacy data from Phase I and Phase II studies have been published.
Table 1: Clinical Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (Phase IIb Study)[5][6]
| Treatment Group (Once Daily) | PASI 75 Achievement at Week 16 |
| Placebo | 0% |
| This compound 75 mg | 29% |
| This compound 150 mg | 8% |
| This compound 375 mg | 42% |
Note: The Phase IIb study was terminated early, and the results should be interpreted with caution.[5][6]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults[7]
| Parameter | Value |
| Mean Terminal Half-life (t½) | 16 to 28 hours |
| Median Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours |
| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional for multiple daily doses between 75 mg and 375 mg |
| Accumulation Ratios (75 mg - 375 mg q.d.) | Approximately 1.2 to 1.8 |
| Effect of Food | Minimal |
Table 3: Pharmacodynamic and Biomarker Data[8][9]
| Parameter | Finding |
| Serum IL-17A and IL-17F Levels | Decreased over time with 150 mg and 375 mg doses |
| Ex vivo IL-17A Inhibition (Model-estimated) | Half-maximal inhibitory concentration (IC50) of 0.56 mg/L |
| Maximum Inhibition of ex vivo IL-17A (Imax) | 0.76 (76%) |
Experimental Protocols for Preclinical Evaluation of RORγt Inverse Agonists
The following sections describe the likely experimental methodologies that would have been employed in the preclinical assessment of this compound, based on standard practices for this class of compounds.
In Vitro Assays: IL-17A Secretion Assay
Objective: To determine the in vitro potency of a RORγt inverse agonist in inhibiting IL-17A production from primary human T-cells.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then purified from the PBMCs by magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Purified CD4+ T-cells are cultured in a medium containing anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. The cells are cultured under Th17 polarizing conditions, which includes the addition of IL-1β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.
-
Compound Treatment: The differentiating Th17 cells are treated with various concentrations of the RORγt inverse agonist (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Cytokine Measurement: After a defined incubation period (e.g., 3-5 days), the cell culture supernatants are collected. The concentration of IL-17A in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IL-17A concentrations are plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
In Vivo Models: IL-23-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of an orally administered RORγt inverse agonist in a mouse model of psoriasis-like skin inflammation.
Methodology:
-
Animal Model: C57BL/6 mice are typically used for this model.
-
Induction of Psoriasis-like Phenotype: A solution of recombinant mouse IL-23 is injected intradermally into the ear of each mouse daily or every other day for a specified period (e.g., 14-28 days). This induces a psoriasis-like phenotype characterized by erythema, scaling, and ear thickening.
-
Compound Administration: The RORγt inverse agonist is formulated for oral gavage and administered daily to the treatment groups at various dose levels. A vehicle control group receives the formulation without the active compound.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of the skin inflammation is assessed regularly using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness. Ear thickness is measured daily using a digital caliper.
-
Histology: At the end of the study, ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess epidermal acanthosis (thickening) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or quantitative PCR. Draining lymph nodes can also be collected to analyze the Th17 cell population by flow cytometry.
-
-
Data Analysis: Statistical comparisons are made between the vehicle-treated and compound-treated groups for all efficacy endpoints.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: IL-23/IL-17 signaling pathway in psoriasis and the point of intervention for this compound.
Caption: A representative experimental workflow for the preclinical evaluation of a psoriasis drug candidate.
Conclusion
This compound represented a promising oral therapeutic strategy for psoriasis by targeting the core of the inflammatory cascade through RORγt inhibition. While its development was halted due to preclinical safety concerns, the available clinical data underscores the potential of this mechanism. The methodologies outlined in this whitepaper provide a framework for the preclinical evaluation of future RORγt inverse agonists, a class of molecules that continues to be of high interest for the treatment of autoimmune diseases. The journey of this compound serves as a critical case study, emphasizing the importance of thorough and long-term preclinical toxicology studies in drug development.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Cedirogant (ABBV-157): A Technical Guide on its Role and Discontinuation in Immune-Mediated Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The development of cedirogant (ABBV-157) was discontinued by AbbVie in October 2022 due to findings from a preclinical chronic toxicology study. This document serves as a technical summary of the available scientific and clinical information up to the point of its discontinuation.
Executive Summary
This compound (ABBV-157) is an orally active, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor and key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, critical players in the pathogenesis of several immune-mediated inflammatory diseases (IMIDs). By inhibiting RORγt, this compound aimed to suppress the production of pro-inflammatory cytokines, primarily Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), thereby disrupting the IL-23/IL-17 signaling axis. This compound underwent Phase I and Phase II clinical trials for the treatment of moderate to severe plaque psoriasis, demonstrating clinical efficacy and a generally well-tolerated profile in human subjects before its development was halted due to preclinical toxicology findings.
Mechanism of Action and Pharmacodynamics
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the same receptor and reduces its constitutive activity. In the case of RORγt, this compound binding stabilizes the receptor in an inactive conformation, preventing it from activating the transcription of target genes. This leads to a downstream reduction in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.
The primary pharmacodynamic effect of this compound is the inhibition of IL-17A and IL-17F secretion. Clinical studies have demonstrated a dose-dependent reduction in serum levels of these cytokines in patients treated with this compound.
Signaling Pathway
The IL-23/IL-17 signaling pathway is a cornerstone in the pathophysiology of many IMIDs. The following diagram illustrates the central role of RORγt and the point of intervention for this compound.
Clinical Development in Psoriasis
This compound's clinical development primarily focused on moderate to severe plaque psoriasis.
Phase I Studies
Phase I trials were conducted in healthy participants and patients with chronic plaque psoriasis to evaluate the pharmacokinetics (PK), safety, and preliminary efficacy of this compound.
-
Study Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.
-
Participants: Healthy volunteers and patients with moderate to severe chronic plaque psoriasis.
-
Dosing:
-
SAD: 20–750 mg single doses.
-
MAD: 75–375 mg once-daily (q.d.) doses.
-
-
Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Safety: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms.
-
Efficacy (in patients): Psoriasis Area and Severity Index (PASI) and Self-Assessment of Psoriasis Symptoms (SAPS).
-
| Parameter | Value | Population |
| Mean Terminal Half-life (t½) | 16–28 hours | Healthy Participants & Psoriasis Patients |
| Median Time to Max. Concentration (Tmax) | 2–5 hours | Healthy Participants & Psoriasis Patients |
| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional from 75 to 375 mg q.d. | Healthy Participants & Psoriasis Patients |
| Steady-State Achievement | Within 12 days | Healthy Participants & Psoriasis Patients |
| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants & Psoriasis Patients |
| Food Effect | Minimal | Healthy Participants |
| Drug-Drug Interaction | Limited impact of itraconazole (a CYP3A inhibitor) on exposure | Healthy Participants |
Data sourced from Mohamed-Eslam F. Mohamed, et al. (2023).
Phase II Study (NCT05044234)
A Phase IIb, multicenter, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in adults with moderate-to-severe psoriasis. This study was terminated early due to preclinical findings.
-
Study Design: Randomized 1:1:1:1 to once-daily oral this compound 75 mg, 150 mg, 375 mg, or placebo for 16 weeks.
-
Participants: Adults aged 18-65 with moderate-to-severe chronic plaque psoriasis.
-
Primary Endpoint: Proportion of patients achieving ≥75% improvement from baseline in PASI (PASI 75) at week 16.
-
Secondary Assessments: PASI 50/90/100, static Physician's Global Assessment (sPGA) 0/1, Psoriasis Symptoms Scale 0, itch improvement, AEs, pharmacokinetics, and IL-17A/F biomarker levels.
| Efficacy Endpoint | Placebo (n=39) | This compound 75 mg (n=39) | This compound 150 mg (n=39) | This compound 375 mg (n=39) |
| PASI 75 | 0% | 28.6% | 7.7% | 41.7% |
| PASI 90 | 0% | 14.3% | 0% | 25.0% |
| PASI 100 | 0% | 7.1% | 0% | 8.3% |
| sPGA 0/1 | 0% | 21.4% | 7.7% | 33.3% |
Data sourced from Bissonnette, R., et al. (2024).
| Adverse Event Category | Placebo (n=39) | This compound 75 mg (n=39) | This compound 150 mg (n=39) | This compound 375 mg (n=39) |
| Any Adverse Event (AE) | 38.5% | 33.3% | 38.5% | 51.3% |
| AEs Possibly Related to Study Drug | 10.3% | 15.4% | 15.4% | 30.8% |
| Serious AEs | 0% | 2.6% | 0% | 5.1% |
| AEs Leading to Discontinuation | 0% | 2.6% | 0% | 5.1% |
Data presented as percentages of patients experiencing at least one event. Sourced from Bissonnette, R., et al. (2024).
Preclinical Findings and Discontinuation
The development of this compound was halted due to findings in a 39-week preclinical toxicology study in dogs. The primary observations were a rapid decline in the clinical condition of some animals, characterized by body weight loss and gastrointestinal (GI) signs. While the precise mechanisms for these toxicities have not been publicly detailed, they were significant enough to lead to the termination of the clinical program.
Logical Workflow for Preclinical to Clinical Development and Termination
This compound in Other Immune-Mediated Inflammatory Diseases
While the clinical development of this compound was focused on psoriasis, the mechanism of action targeting the IL-23/IL-17 axis suggests potential applicability to other IMIDs where this pathway is implicated, such as:
-
Psoriatic Arthritis
-
Ankylosing Spondylitis
-
Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis)
-
Rheumatoid Arthritis
However, publicly available data on preclinical or clinical investigations of this compound in these other IMIDs is limited. The preclinical toxicology findings that led to the discontinuation of the psoriasis program would likely have precluded its development for other indications.
Conclusion for Drug Development Professionals
The case of this compound offers several key takeaways for the development of targeted oral therapies for IMIDs, particularly RORγt inverse agonists:
-
Proof of Concept: The clinical data from the Phase II trial, despite its early termination, provided evidence that oral RORγt inverse agonism can lead to clinically meaningful improvements in psoriasis, validating the therapeutic target.
-
Pharmacodynamic-Efficacy Link: A clear correlation was observed between the pharmacodynamic effect (reduction in IL-17A/F) and clinical efficacy (improvement in PASI scores), supporting the mechanism of action.
-
Preclinical Toxicology is Critical: The discontinuation of this compound underscores the importance of long-term toxicology studies, especially for novel mechanisms of action. The adverse findings in dogs, despite a generally well-tolerated profile in humans in shorter-term studies, were a critical determinant of the program's fate.
-
Challenges for RORγt Inverse Agonists: The development of RORγt inhibitors has been challenging for the pharmaceutical industry, with several candidates facing safety or efficacy hurdles. The preclinical findings with this compound add to the body of knowledge regarding the potential on-target or off-target toxicities associated with this class of molecules. Future development in this area will require careful consideration of the safety profile and therapeutic window.
An In-Depth Technical Guide to the Pharmacodynamics of Cedirogant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[3][4] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[5] this compound was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe chronic plaque psoriasis.[1][4]
This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows. The development of this compound was discontinued due to preclinical toxicology findings, and this guide will also address the available information regarding this decision.[6]
Mechanism of Action
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist which would simply block the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. By binding to RORγt, this compound modulates the transcriptional activity of the receptor, leading to a downstream reduction in the expression of IL-17A and other Th17-associated cytokines.[3][6] This disruption of the IL-17/IL-23 signaling cascade is the primary mechanism through which this compound was expected to exert its therapeutic effect in psoriasis.
Quantitative Pharmacodynamic and Pharmacokinetic Data
The pharmacodynamic and pharmacokinetic properties of this compound were evaluated in Phase I and Phase II clinical trials.[1][4][6] A summary of the key quantitative data is presented in the tables below.
Table 1: Pharmacodynamic Profile of this compound
| Parameter | Value | Study Population | Source |
| Mechanism of Action | RORγt Inverse Agonist | - | [1][2] |
| Target | Retinoic Acid-Related Orphan Receptor gamma t (RORγt) | - | [3] |
| Effect | Inhibition of IL-17A production | Healthy Participants & Psoriasis Patients | [6][7] |
| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L | Healthy Participants & Psoriasis Patients | [7] |
| Imax (ex vivo IL-17A inhibition) | 0.76 | Healthy Participants & Psoriasis Patients | [7] |
Note: Specific binding affinity data (Ki or Kd) for this compound to the RORγt receptor is not publicly available.
Table 2: Pharmacokinetic Profile of this compound (Single and Multiple Doses)
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Mean Terminal Half-life (t1/2) | 16 - 28 hours | Healthy Participants & Psoriasis Patients | Single and Multiple Doses | [4] |
| Median Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy Participants & Psoriasis Patients | Single and Multiple Doses | [4] |
| Dose Proportionality | Dose-proportional after single doses; Less than dose-proportional after multiple doses (75-375 mg q.d.) | Healthy Participants & Psoriasis Patients | Single and Multiple Doses | [4] |
| Time to Steady State | Within 12 days | Healthy Participants & Psoriasis Patients | Multiple Doses | [4] |
| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants | 75 - 375 mg q.d. | [4] |
| Food Effect | Minimal | Healthy Participants | Single Dose | [4] |
| Effect of Itraconazole (CYP3A4 inhibitor) | Limited impact on exposure | Healthy Participants | Single Dose | [4] |
Signaling Pathway and Experimental Workflows
RORγt Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the simplified IL-23/IL-17 signaling pathway and highlights the mechanism of action of this compound.
References
- 1. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Effects of Cedirogant on Cytokine Production
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of the current understanding of Cedirogant's effects on cytokine production, with a primary focus on its well-documented impact on Interleukin-17A (IL-17A). This compound is an orally bioavailable inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus (RORγt), a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] As such, its primary mechanism of action involves the suppression of the Th17 pathway.[4][5] This document synthesizes available data from ex vivo studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows. Due to the discontinuation of this compound's development, publicly available in vitro data on its effects on other cytokines such as TNF-α, IL-1β, or IL-6 is limited. This guide will focus on the established effects on IL-17A and discuss the theoretical implications for other cytokines.
Data Presentation: Quantitative Effects of this compound on IL-17A Production
This compound has been shown to potently inhibit the production of IL-17A in ex vivo studies using whole blood from healthy participants and patients with psoriasis.[6] The key pharmacodynamic parameters are summarized in the table below.
| Parameter | Value | Cell/System Type | Study Population | Source |
| IC₅₀ | 0.56 mg/L | Whole Blood | Healthy Participants & Psoriasis Patients | [6] |
| Iₘₐₓ | 0.76 (76%) | Whole Blood | Healthy Participants & Psoriasis Patients | [6] |
Table 1: Pharmacodynamic Parameters of this compound on Ex Vivo IL-17A Inhibition IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of IL-17A production. Iₘₐₓ (Maximum inhibition): The maximum achievable inhibition of IL-17A production by this compound.
Experimental Protocols
This protocol outlines the methodology used to assess the inhibitory effect of this compound on IL-17A production in whole blood samples.[6][7]
Objective: To measure the dose-dependent inhibition of IL-17A secretion by this compound in stimulated whole blood.
Materials:
-
Freshly collected human whole blood in heparinized tubes.
-
This compound at various concentrations.
-
Stimulant cocktail (e.g., anti-CD3/anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
RPMI-1640 culture medium.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Plasma/supernatant collection tubes.
-
IL-17A ELISA kit.
-
Microplate reader.
Procedure:
-
Blood Collection: Draw whole blood from participants into sodium heparin collection tubes.
-
Assay Setup: Within 2 hours of collection, aliquot whole blood into 96-well plates or tubes.
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the blood samples and pre-incubate for a specified period (e.g., 1 hour) at 37°C.
-
Stimulation: Add the T-cell stimulation cocktail to induce cytokine production.
-
Incubation: Incubate the samples for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Following incubation, centrifuge the plates/tubes to pellet the blood cells.
-
Cytokine Quantification: Carefully collect the supernatant (plasma) and measure the concentration of IL-17A using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration relative to the vehicle control. Determine IC₅₀ and Iₘₐₓ values using non-linear regression analysis.
This protocol provides a general framework for assessing the effect of a compound like this compound on cytokine production from isolated immune cells.
Objective: To determine the effect of this compound on the production of various cytokines (e.g., IL-17A, TNF-α, IL-6, IL-1β) from stimulated Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
This compound at various concentrations.
-
Appropriate cell stimulant (e.g., Lipopolysaccharide (LPS) for monocytes to produce TNF-α/IL-6; Th17 polarizing conditions (TGF-β, IL-6, anti-IFN-γ, anti-IL-4) for T-cells to produce IL-17A).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Cytokine-specific ELISA kits or a multiplex cytokine assay platform (e.g., Luminex).[8]
Procedure:
-
Cell Plating: Seed isolated PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulation: Add the chosen stimulant to the wells to induce cytokine expression. For Th17 differentiation, cells would be cultured for several days under polarizing conditions in the presence of the compound.
-
Incubation: Incubate the plate for a period appropriate for the target cytokine (e.g., 24 hours for TNF-α, 3-5 days for IL-17A in a differentiation assay).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine(s) in the supernatant using ELISA or a multiplex assay.[9][10]
-
Data Analysis: Plot cytokine concentration against compound concentration to determine the inhibitory effects and calculate IC₅₀ values where applicable.
Mandatory Visualizations
Caption: RORγt signaling pathway for IL-17A production and its inhibition by this compound.
Caption: Workflow for the ex vivo whole blood IL-17A inhibition assay.
Discussion on Other Cytokines
While the effect of this compound on IL-17A is well-characterized, there is a lack of publicly available in vitro data regarding its direct effects on other key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Theoretical Considerations: RORγt is the lineage-defining transcription factor for Th17 cells.[4][11] These cells are known to produce a range of cytokines beyond IL-17A and IL-17F, including IL-22 and, under certain conditions, GM-CSF. Therefore, it is plausible that by inhibiting RORγt, this compound could also suppress the production of these other Th17-associated cytokines.[5] Some studies on other RORγt inhibitors have shown downregulation of IL-22 in addition to IL-17A.[5]
-
Indirect Effects: The pro-inflammatory environment in diseases like psoriasis is maintained by a complex cytokine network. IL-17A itself can induce the production of other cytokines, such as IL-6 and TNF-α, from various cell types like keratinocytes and fibroblasts. By potently inhibiting IL-17A, this compound could indirectly lead to a downstream reduction in these other cytokines in vivo. However, this is an indirect effect and does not reflect a direct inhibition of their production by this compound in the relevant immune cells.
-
Data Gap: Without specific in vitro studies on isolated cell populations like macrophages, dendritic cells, or non-Th17 T-cell subsets, it is not possible to conclude whether this compound has any direct, off-target effects on the production of cytokines like TNF-α or IL-1β.
Conclusion
The available evidence robustly demonstrates that this compound is a potent inhibitor of IL-17A production via its mechanism as a RORγt inverse agonist.[1][6] Quantitative data from ex vivo human whole blood assays confirm a high degree of maximal inhibition and a pharmacologically relevant IC₅₀.[6] The provided protocols and diagrams serve as a guide for researchers aiming to study this or similar compounds. The effect of this compound on other cytokine pathways remains uncharacterized in the public domain, and any potential effects are likely to be indirect consequences of its primary activity on the Th17/IL-17 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. h-h-c.com [h-h-c.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Target of Cedirogant: An In-depth Technical Guide to RORγt
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The clinical development of Cedirogant (ABBV-157) was discontinued due to findings in a preclinical chronic toxicology study. This document serves as a technical guide to the scientific rationale and available data for this compound as a therapeutic agent targeting RORγt.
Executive Summary
This compound (ABBV-157) is a potent, orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a ligand-dependent nuclear transcription factor that is considered the master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). The IL-23/IL-17 axis plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis. By inhibiting RORγt activity, this compound aimed to reduce the production of IL-17A and thereby ameliorate the inflammatory cascade. Clinical trials for this compound in psoriasis showed signals of efficacy; however, its development was halted due to preclinical toxicology findings. This guide provides a comprehensive overview of the RORγt signaling pathway, the mechanism of action of this compound, and a summary of the available quantitative data and relevant experimental methodologies.
The RORγt Signaling Pathway
RORγt is a critical transcription factor for the differentiation of naïve CD4+ T cells into Th17 cells. The activation of this pathway is initiated by cytokines such as IL-6 and TGF-β, which induce the expression of RORγt. IL-23 plays a crucial role in the stabilization and expansion of the Th17 cell population. Once expressed, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, leading to their transcription. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of corepressors and inhibits the recruitment of coactivators, thereby repressing the transcriptional activity of RORγt.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L | Ex vivo stimulated whole blood from healthy participants and psoriasis patients | [1][2] |
Note: Specific in vitro binding affinity data (Ki or Kd) for this compound to RORγt is not publicly available.
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Population | Reference |
| Mean Terminal Half-life (t1/2) | 16 - 28 hours | Healthy participants and psoriasis patients | [3][4] |
| Median Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy participants and psoriasis patients | [3][4] |
| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional for multiple daily doses (75-375 mg) | Healthy participants | [3][4] |
| Accumulation Ratios (Multiple Dosing) | ~1.2 to 1.8 | Healthy participants | [3][4] |
Table 3: Clinical Efficacy of this compound in Moderate-to-Severe Psoriasis (Phase II, 16 weeks)
| Treatment Group (once daily) | PASI 75 Achievement Rate | Reference |
| Placebo | 0% | [5] |
| This compound 75 mg | 29% | [5] |
| This compound 150 mg | 8% | [5] |
| This compound 375 mg | 42% | [5] |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, the following sections describe representative and detailed methodologies for the key types of assays that would have been employed to characterize a RORγt inverse agonist like this compound.
RORγt Inverse Agonist Activity Assessment: Gal4-Luciferase Reporter Gene Assay
This assay is a common method to determine the functional potency of a compound as an inverse agonist for a nuclear receptor. It utilizes a chimeric receptor system where the ligand-binding domain (LBD) of RORγt is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein then drives the expression of a luciferase reporter gene under the control of a promoter containing Gal4 upstream activating sequences (UAS).
Principle: In the absence of an inverse agonist, the RORγt-LBD exhibits constitutive activity, leading to the expression of luciferase. An inverse agonist will bind to the RORγt-LBD and induce a conformational change that reduces the transcriptional activity, resulting in a decrease in luciferase signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 2 x 104 cells per well.
-
After 24 hours, cells are co-transfected with two plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000):
-
An expression vector encoding the Gal4-DBD fused to the human RORγt-LBD.
-
A reporter vector containing multiple copies of the Gal4 UAS upstream of a firefly luciferase gene.
-
-
A third plasmid expressing Renilla luciferase under a constitutive promoter can be co-transfected to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Compounds are typically tested in a 10-point dose-response curve with 3-fold serial dilutions.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly and Renilla luciferase activities are measured sequentially in a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The data is then plotted as the percentage of inhibition relative to the vehicle control versus the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Inhibition of IL-17A Secretion from Human Whole Blood
This ex vivo assay measures the ability of a compound to inhibit the production of IL-17A from primary human immune cells in a physiologically relevant matrix.
Principle: Whole blood is stimulated with agents that activate T cells, leading to the production and secretion of IL-17A. The concentration of IL-17A in the plasma is then quantified, and the inhibitory effect of the test compound is determined.
Detailed Methodology:
-
Blood Collection and Compound Pre-incubation:
-
Fresh human whole blood is collected from healthy donors into sodium heparin-containing tubes.
-
The blood is pre-incubated with various concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
-
Stimulation:
-
The blood is then stimulated with a combination of anti-CD3 and anti-CD28 antibodies to activate T cells.
-
The stimulated blood is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Plasma Collection:
-
After incubation, the blood is centrifuged to separate the plasma.
-
-
IL-17A Quantification:
-
The concentration of IL-17A in the plasma samples is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Meso Scale Discovery (MSD) assay.
-
For an ELISA, plasma samples are added to a microplate pre-coated with an anti-human IL-17A capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a colorimetric signal that is proportional to the amount of IL-17A.
-
-
Data Analysis:
-
A standard curve is generated using recombinant human IL-17A.
-
The concentration of IL-17A in each sample is determined from the standard curve.
-
The percentage of inhibition of IL-17A production is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a well-characterized RORγt inverse agonist that demonstrated the potential to modulate the IL-23/IL-17 pathway. The available pharmacodynamic, pharmacokinetic, and clinical data provided a strong rationale for its development in psoriasis. However, the discontinuation of its clinical program due to preclinical toxicology findings underscores the challenges in developing safe and effective therapies targeting this pathway. The information presented in this guide, including the signaling pathway, quantitative data, and representative experimental protocols, provides a valuable technical resource for researchers and drug development professionals working on RORγt and other targets in the field of immunology and autoimmune diseases.
References
- 1. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A time-resolved fluorescence resonance energy transfer assay suitable for high-throughput screening for inhibitors of immunoglobulin E–receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Use of Cedirogant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cedirogant (also known as ABBV-157) is a potent, orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator pivotal for the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][4] Dysregulation of the IL-23/IL-17 signaling axis, which is governed by RORγt, is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[1][4][5][6] this compound was developed to target this pathway and was investigated for the treatment of moderate to severe plaque psoriasis.[1][6] Although its clinical development was discontinued due to findings in preclinical toxicology studies, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding the role of RORγt and the Th17 pathway in health and disease.[4][7][8]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in laboratory research.
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of RORγt. As an inverse agonist, it not only blocks the binding of potential activating ligands but also actively represses the basal transcriptional activity of the receptor. This leads to a downstream reduction in the expression of RORγt target genes, including IL17A, IL17F, and IL23R.[4][5] The ultimate consequence is the inhibition of Th17 cell differentiation and the suppression of IL-17-mediated inflammatory responses.[1][4]
Signaling Pathway of this compound's Action
Quantitative Data Summary
While specific preclinical binding affinities and in vitro potencies for this compound are not extensively published, data from clinical trials provide valuable insights into its pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Dosing | Source |
| Time to Max. Concentration (Tmax) | 2 - 5 hours | Healthy Volunteers & Psoriasis Patients | Single and Multiple Doses | [9][10] |
| Terminal Half-life (t½) | 16 - 28 hours | Healthy Volunteers & Psoriasis Patients | Single and Multiple Doses | [9][10] |
| Accumulation Ratio | ~1.2 to 1.8 | Healthy Volunteers & Psoriasis Patients | Multiple Doses (75-375 mg q.d.) | [9][10] |
| Food Effect on Exposure | Minimal | Healthy Volunteers | Single Dose | [9][10] |
| Itraconazole Effect on Exposure | Limited | Healthy Volunteers | Single Dose | [9][10] |
| Apparent Clearance | 24.5 L/day | Psoriasis Patients | 375 mg q.d. | [11] |
| Apparent Volume of Distribution | 28.2 L | Psoriasis Patients | 375 mg q.d. | [11] |
Table 2: Clinical Efficacy of this compound in Moderate-to-Severe Psoriasis (Phase II)
| Treatment Group (once daily) | PASI 75 Achievement at Week 16 | Source |
| Placebo | 0% | [1][5][7][12] |
| This compound 75 mg | 28.6% - 29% | [1][5][7][12] |
| This compound 150 mg | 7.7% - 8% | [1][5][7][12] |
| This compound 375 mg | 41.7% - 42% | [1][5][7][12] |
Note: The Phase II study was terminated early; results should be interpreted in this context.[1][5][7][12]
Table 3: Pharmacodynamic Activity of this compound
| Parameter | Value | Assay | Source |
| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L | Ex vivo whole blood stimulation | [13] |
| Imax (ex vivo IL-17A inhibition) | 0.76 | Ex vivo whole blood stimulation | [13] |
Experimental Protocols
The following are representative protocols for the characterization of RORγt inverse agonists like this compound. Specific conditions may require optimization.
In Vitro Assays
This assay determines the binding affinity of this compound to the RORγt protein.
Objective: To determine the inhibitory constant (Ki) of this compound for the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt-LBD
-
Radioligand (e.g., [3H]-labeled RORγt agonist/inverse agonist)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in order:
-
Assay Buffer
-
A fixed concentration of radioligand (typically at its Kd value)
-
Varying concentrations of this compound or vehicle control.
-
Recombinant RORγt-LBD to initiate the binding reaction.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled RORγt ligand.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percent specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay evaluates the functional effect of this compound on primary T cells.
Objective: To measure the dose-dependent inhibition of Th17 cell differentiation and IL-17A production by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or beads)
-
Th17 polarizing cytokines: IL-6, IL-1β, IL-23, TGF-β
-
Anti-IL-4 and anti-IFN-γ neutralizing antibodies
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A or Monensin
-
Human IL-17A ELISA kit or antibodies for intracellular cytokine staining (ICS) and flow cytometry
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of Th17 polarizing cytokines and neutralizing anti-IL-4 and anti-IFN-γ antibodies.
-
Simultaneously, treat the cells with serial dilutions of this compound or vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For the final 4-6 hours of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for ICS, or without for ELISA.
-
For ELISA: Collect the culture supernatants and measure the concentration of IL-17A using a commercial ELISA kit according to the manufacturer's instructions.
-
For ICS: Harvest the cells, wash, and perform surface staining for CD4. Then, fix and permeabilize the cells and perform intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
Plot the IL-17A concentration or the percentage of IL-17A+ cells against the log concentration of this compound to determine the IC50 value.
Experimental Workflow for In Vitro Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. invivogen.com [invivogen.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. abeomics.com [abeomics.com]
- 12. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cedirogant in Cellular Studies
For research use only. Not for use in diagnostic procedures.
Introduction
Cedirogant (also known as ABBV-157) is a potent and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are critical producers of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F.[1][2] By inhibiting RORγt activity, this compound effectively downregulates the IL-17/IL-23 signaling pathway, which is implicated in the pathogenesis of various autoimmune and inflammatory diseases, most notably psoriasis.[3][4]
These application notes provide an overview of this compound's mechanism of action, available data on its activity, and representative protocols for its use in cellular studies to evaluate RORγt inhibition and its downstream effects. It is important to note that while this compound has undergone clinical investigation, detailed protocols for its use in preclinical in vitro studies are not extensively published. The methodologies described herein are based on established assays for characterizing RORγt inverse agonists.
Mechanism of Action
RORγt is a nuclear receptor that plays a pivotal role in the development of Th17 cells.[5] Upon activation, RORγt binds to specific DNA sequences in the promoter regions of target genes, including IL17A and IL17F, driving their transcription. This compound, as an inverse agonist, binds to the ligand-binding domain of RORγt.[6] This binding event does not activate the receptor but instead stabilizes it in an inactive conformation. This prevents the recruitment of coactivators necessary for gene transcription, thereby suppressing the expression of IL-17 and other RORγt-dependent genes.[6][7]
Data Presentation
While specific in vitro cellular dosages for this compound are not widely available in published literature, data from clinical and ex vivo studies provide valuable insights into its potency and pharmacokinetic profile.
Table 1: this compound Activity and Pharmacokinetic Parameters
| Parameter | Value | Context | Source |
| Ex vivo IC₅₀ | 0.56 mg/L | Half-maximal inhibitory concentration for IL-17A production in stimulated whole blood from clinical trial participants. | [8][9] |
| Human PK (Single Dose) | 20–750 mg | Range of single ascending doses administered to healthy participants and psoriasis patients in Phase I trials. | [1][2] |
| Human PK (Multiple Dose) | 75–375 mg (once daily) | Range of multiple ascending doses administered in Phase I and II trials. | [1][2][3] |
| Time to Max. Plasma Conc. | 2–5 hours | Median time to reach maximum plasma concentration after oral administration. | [1][2] |
| Mean Terminal Half-life | 16–28 hours | The mean terminal half-life observed across different populations and dosing regimens. | [1][2] |
Note: The clinical dose range was determined based on preclinical in vitro and in vivo pharmacology and toxicology studies, though the specific data from these studies are not publicly detailed.[1]
Mandatory Visualizations
RORγt Signaling Pathway and Point of Inhibition
Caption: Inhibition of the RORγt signaling pathway by this compound, preventing Th17 differentiation and IL-17 production.
Experimental Workflow for Evaluating RORγt Inverse Agonists
Caption: A generalized workflow for assessing the efficacy of this compound in an in vitro Th17 differentiation assay.
Experimental Protocols
The following is a representative protocol for a human Th17 cell differentiation assay to determine the potency of a RORγt inverse agonist like this compound. Researchers should optimize conditions based on their specific cell source and reagents.
Protocol: Human Th17 Cell Differentiation and IL-17A Inhibition Assay
1. Objective: To measure the dose-dependent inhibition of IL-17A production by this compound in primary human naive CD4+ T cells cultured under Th17-polarizing conditions.
2. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated naive CD4+ T cells.
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human CD3/CD28 T-Cell Activator (e.g., Dynabeads™ or plate-bound antibodies).
-
Th17-Polarizing Cytokines (Human):
-
IL-1β (10-20 ng/mL)
-
IL-6 (20-50 ng/mL)
-
IL-23 (10-20 ng/mL)
-
TGF-β1 (1-5 ng/mL)
-
Anti-IL-4 antibody (1-5 µg/mL)
-
Anti-IFN-γ antibody (1-5 µg/mL)
-
-
This compound (prepare a 10 mM stock solution in DMSO, then serially dilute in culture medium).
-
ELISA or HTRF kit for human IL-17A quantification.
-
96-well flat-bottom cell culture plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
3. Method:
Day 0: T Cell Isolation and Plating
-
Isolate naive CD4+ T cells from human PBMCs according to the manufacturer's protocol for the isolation kit.
-
Assess cell purity and viability.
-
Resuspend cells in complete RPMI-1640 medium and plate them at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in a 96-well plate.
-
Add CD3/CD28 T-Cell Activator to each well to stimulate the T cells.
Day 0: Compound Treatment
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test for a novel RORγt inhibitor might be from 1 nM to 10 µM. Given the ex vivo IC₅₀ of ~0.56 mg/L (approximately 1 µM, assuming a molecular weight around 560 g/mol ), a range spanning 10 nM to 5 µM would be appropriate.
-
Add the diluted this compound or a vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Add the Th17-polarizing cytokine cocktail to all wells (except for negative controls, e.g., unstimulated cells or Th0 conditions).
-
Bring the final volume in each well to 200 µL.
Day 3-5: Endpoint Analysis
-
After 3 to 5 days of incubation at 37°C and 5% CO₂, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for IL-17A analysis. Store at -80°C if not analyzed immediately.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA or HTRF assay, following the manufacturer's instructions.
-
To assess cytotoxicity, perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
4. Data Analysis:
-
Correct for background by subtracting the values from blank wells.
-
Normalize the IL-17A production data by expressing it as a percentage of the vehicle-treated control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve.
-
Evaluate cell viability data to ensure that the observed inhibition of IL-17A is not due to cytotoxicity.
Disclaimer: This document is intended to provide guidance and application notes for researchers. All experiments should be conducted in a safe laboratory environment, and all reagents should be handled according to the manufacturer's safety data sheets. The provided protocols are representative and may require optimization.
References
- 1. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulations on RORγt: insights into its functional agonism and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cedirogant in Psoriasis Research Models
Introduction
Cedirogant (also known as ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, which are central to the pathogenesis of psoriasis.[4] By blocking the activity of RORγt, this compound targets the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis, a critical inflammatory pathway in psoriasis. Dysregulation of this pathway leads to increased production of pro-inflammatory cytokines like IL-17A and IL-17F, resulting in the characteristic skin inflammation and keratinocyte hyperproliferation of psoriatic plaques.[5]
This compound was developed for the treatment of moderate-to-severe chronic plaque psoriasis and progressed to Phase II clinical trials.[4][6][7] However, its development was discontinued due to findings in a preclinical chronic toxicology study.[8][9][10] Despite its discontinuation, the data from its clinical development provide valuable insights for researchers studying RORγt as a therapeutic target for psoriasis and other immune-mediated inflammatory diseases. These notes summarize the available clinical data and provide standardized protocols for evaluating similar RORγt inverse agonists in relevant psoriasis research models.
Mechanism of Action
This compound functions as an inverse agonist of RORγt. This action blocks the transcription factor's ability to promote the expression of genes essential for the Th17 cell lineage, most notably IL-17A and IL-17F.[4][11] The IL-23 receptor is upregulated by RORγt, and IL-23 itself enhances RORγt expression, creating a potent inflammatory feedback loop.[4] By inhibiting RORγt, this compound disrupts this cycle, leading to a reduction in serum IL-17 levels and downstream inflammatory effects.[12]
Data Presentation
The following tables summarize the quantitative data from Phase I and Phase II clinical trials of this compound in adult patients with moderate-to-severe plaque psoriasis.
Table 1: Phase II Clinical Efficacy Data (Week 16) This table summarizes the primary and secondary efficacy endpoints from a 16-week, randomized, placebo-controlled Phase IIb study.[4][11] The study was terminated early, and results should be interpreted with caution.[8]
| Efficacy Endpoint | Placebo (n=39) | This compound 75 mg (n=39) | This compound 150 mg (n=39) | This compound 375 mg (n=39) |
| PASI 75 Achievement | 0% | 29%[4] | 8%[4] | 42%[4] |
| PASI 90 Achievement | 0% | 14% | 4% | 25% |
| PASI 100 Achievement | 0% | 0% | 4% | 8% |
| sPGA 0/1 (Clear/Almost Clear) | 3% | 18% | 12% | 33% |
PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment.
Table 2: Pharmacodynamic Profile of this compound This table presents the key pharmacodynamic parameters of this compound related to its target engagement and biological effect.
| Parameter | Value | Description | Source |
| IC₅₀ (ex vivo IL-17A Inhibition) | 0.56 mg/L | The concentration of this compound required to achieve 50% of the maximum inhibition of IL-17A production in stimulated whole blood samples. | [1][13] |
| Iₘₐₓ (ex vivo IL-17A Inhibition) | 0.76 (76%) | The estimated maximum achievable inhibition of IL-17A production by this compound. | [1][13] |
| Predicted IL-17A Inhibition (75 mg QD) | 64% | Model-predicted maximum inhibition of IL-17A at a once-daily dose of 75 mg. | [14] |
| Predicted IL-17A Inhibition (375 mg QD) | 73% | Model-predicted maximum inhibition of IL-17A at a once-daily dose of 375 mg. | [14] |
Table 3: Phase I Pharmacokinetic Parameters of this compound This table outlines the key pharmacokinetic properties of this compound following single and multiple oral doses in healthy participants and psoriasis patients.[7][8]
| Parameter | Value | Description |
| Mean Terminal Half-Life (t½) | 16 - 28 hours | Supports a once-daily dosing regimen.[3][7] |
| Time to Cₘₐₓ (Tₘₐₓ) | 2 - 5 hours | The time to reach maximum plasma concentration after oral administration.[7] |
| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional after multiple doses (75-375 mg).[7][8] | This may be due to autoinduction of metabolism.[4] |
| Steady State Achievement | Within 12 days | The time required to reach stable plasma concentrations with multiple dosing.[7][8] |
| Accumulation Ratios | ~1.2 to 1.8 | Indicates modest accumulation with repeated dosing.[7][8] |
Experimental Protocols
The following protocols describe standard methodologies used to evaluate RORγt inverse agonists like this compound in preclinical and translational psoriasis research.
Protocol 1: Ex Vivo IL-17A Inhibition Assay from Whole Blood
This assay is used to determine the potency of a compound in inhibiting cytokine production in a physiologically relevant matrix. It was used in the clinical development of this compound to confirm target engagement.[1][13]
Objective: To measure the dose-dependent inhibition of IL-17A production by this compound in stimulated human whole blood.
Methodology:
-
Blood Collection: Collect heparinized whole blood from healthy donors or psoriasis patients.
-
Compound Preparation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in a suitable solvent like DMSO. The final DMSO concentration in the culture should be ≤ 0.1%.
-
Assay Plating: Aliquot whole blood into 96-well plates. Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and unstimulated control wells.
-
Stimulation: Add a cocktail of stimulants to induce T-cell activation and cytokine production. A common combination is anti-CD3 and anti-CD28 antibodies, along with IL-23.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plates to separate plasma from blood cells.
-
Cytokine Analysis: Measure the concentration of IL-17A in the collected plasma using a validated method such as ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.
Protocol 2: In Vitro Human Th17 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the fundamental process of Th17 cell development from naive T-cells, a direct measure of RORγt functional modulation.
Objective: To evaluate the effect of this compound on the differentiation of human naive CD4+ T-cells into IL-17-producing Th17 cells.
Methodology:
-
Cell Isolation: Isolate naive CD4+ T-cells (CD4+/CD45RA+/CD45RO-) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Compound Treatment: Seed the isolated naive T-cells in 96-well plates pre-coated with anti-CD3 antibodies. Add this compound at various concentrations.
-
Th17 Differentiation: Add a "Th17 polarizing cocktail" to the culture medium. This cocktail typically includes anti-CD28 antibody, IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO₂.
-
Endpoint Analysis:
-
Cytokine Secretion: Collect the culture supernatant and measure IL-17A levels by ELISA.
-
Intracellular Staining: Restimulate the cells for 4-6 hours with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix, permeabilize, and stain the cells for intracellular IL-17A and the transcription factor RORγt. Analyze the percentage of IL-17A+ cells by flow cytometry.
-
-
Data Analysis: Determine the IC₅₀ of this compound for inhibiting both the secretion of IL-17A and the percentage of differentiated IL-17A+ cells.
Protocol 3: In Vivo Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used animal model that recapitulates many features of human psoriasis, including epidermal thickening, scaling, and infiltration of Th17 cells.
Objective: To assess the therapeutic efficacy of orally administered this compound in reducing psoriasis-like skin inflammation in mice.
Methodology:
-
Animal Acclimatization: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). Allow animals to acclimate for at least one week.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (oral gavage)
-
This compound (e.g., 10, 30, 100 mg/kg, oral gavage, once daily)
-
Positive Control (e.g., a known therapeutic)
-
-
Drug Administration: Begin oral administration of this compound or vehicle one day before or on the same day as the first IMQ application and continue daily throughout the study.
-
Scoring and Measurements:
-
Daily: Monitor body weight.
-
Daily: Score the severity of skin inflammation on the back skin using a modified PASI score, evaluating erythema (redness), scaling, and thickness on a scale of 0-4.
-
Endpoint: Measure ear thickness using a digital caliper as an objective measure of inflammation.
-
-
Endpoint Analysis (at day 6 or 8):
-
Histology: Collect back skin and ear tissue, fix in formalin, and process for H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Gene Expression: Isolate RNA from skin tissue and perform qPCR to measure the expression of key psoriatic genes (e.g., Il17a, Il17f, Il23, S100a8/a9).
-
Flow Cytometry: Isolate cells from skin or draining lymph nodes to analyze the frequency of RORγt+ and IL-17A+ T-cells.
-
References
- 1. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 3. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study Details Page [abbvieclinicaltrials.com]
- 7. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. This compound in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound (ABBV-157) / AbbVie, Inventiva [delta.larvol.com]
Techniques for Measuring Cedirogant's Effect on IL-17: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedirogant (ABBV-157) is an orally bioavailable small molecule that acts as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of Interleukin-17 (IL-17), a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[4][5][6] By inhibiting RORγt activity, this compound effectively reduces the synthesis and secretion of IL-17.[2][3]
These application notes provide detailed protocols for a range of established techniques to accurately quantify the inhibitory effect of this compound on IL-17. The methodologies described herein are essential for preclinical and clinical evaluation of this compound and other RORγt inhibitors.
Data Presentation: Efficacy of this compound in Inhibiting IL-17A
The following table summarizes the pharmacodynamic effects of this compound on ex vivo stimulated IL-17A production. This data is crucial for establishing a dose-response relationship and determining the potency of the compound.
| Analyte | Parameter | Value | Organism | Study Phase | Reference |
| ex vivo IL-17A | IC50 | 0.56 mg/L | Human | Phase 1 | [1][3] |
| ex vivo IL-17A | Imax | 76% | Human | Phase 1 | [1][3] |
IC50: Half-maximal inhibitory concentration; Imax: Maximum inhibition
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways involved in IL-17 production and its downstream effects.
References
- 1. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Cedirogant's Impact on Th17 Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular bacteria and fungi, particularly at mucosal surfaces.[2][3] However, dysregulation of the Th17 response is a key contributor to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][4]
The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine environment, primarily Transforming Growth Factor-beta (TGF-β) and IL-6.[2][4] This process is governed by the activation of the signal transducer and activator of transcription 3 (STAT3) and the subsequent expression of the lineage-defining nuclear receptor, Retinoic acid-related orphan receptor gamma thymus (RORγt).[4][5][6] RORγt is considered the master regulator of Th17 differentiation, as it directly drives the expression of IL17A and IL17F.[5][7]
Cedirogant (ABBV-157) is an orally bioavailable small molecule that functions as an inverse agonist of RORγt.[8][9][10] By binding to RORγt, this compound blocks its transcriptional activity, thereby inhibiting the production of IL-17 and suppressing the Th17 cell lineage program.[11][12] This mechanism makes this compound a therapeutic candidate for IL-17-mediated diseases. Clinical trials in psoriasis patients have demonstrated that this compound can reduce serum levels of IL-17A and IL-17F in a dose-dependent manner.[13]
This application note provides a detailed protocol for assessing the in vitro impact of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells. The described methodologies allow for the quantitative evaluation of this compound's inhibitory effects on key Th17 markers, including cytokine production, transcription factor expression, and target gene regulation.
Th17 Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathway for Th17 differentiation and the general workflow for testing the effect of this compound.
Caption: Th17 differentiation pathway and the inhibitory action of this compound on RORγt.
Caption: Workflow for assessing the impact of this compound on in vitro Th17 differentiation.
Detailed Experimental Protocols
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Media & Buffers:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
HEPES buffer
-
PBS (Phosphate-Buffered Saline)
-
MACS Buffer (PBS, 0.5% BSA, 2 mM EDTA)[7]
-
-
Cell Isolation:
-
Ficoll-Paque PLUS
-
Naïve CD4+ T Cell Isolation Kit, human (e.g., magnetic bead-based negative selection)
-
-
Cell Culture & Differentiation:
-
Analysis Reagents:
-
Flow Cytometry:
-
PMA (Phorbol 12-myristate 13-acetate), Ionomycin, Brefeldin A[15]
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-RORγt
-
-
ELISA: Human IL-17A ELISA Kit
-
RT-qPCR:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for RORC, IL17A, STAT3, and a housekeeping gene (e.g., ACTB, GAPDH)
-
-
Protocol Step 1: Isolation of Naïve CD4+ T Cells
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[14]
-
Wash the isolated PBMC layer twice with PBS.
-
Isolate naïve CD4+ T cells from the PBMCs using a magnetic bead-based negative selection kit according to the manufacturer's instructions. This typically involves depleting memory T cells, B cells, NK cells, monocytes, and CD8+ T cells.
-
Assess the purity of the isolated CD4+ T cell population (typically >95%) via flow cytometry.
-
Resuspend the purified naïve CD4+ T cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) at a concentration of 1 x 10^6 cells/mL.[15]
Protocol Step 2: In Vitro Th17 Differentiation with this compound
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate for at least 2-4 hours at 37°C. Wash the wells twice with sterile PBS before adding cells.[15]
-
Prepare the Th17 differentiation cocktail in complete RPMI medium. A typical cocktail includes:
-
Prepare serial dilutions of this compound in complete RPMI medium. Also prepare a vehicle control (DMSO) at the same final concentration used for the highest dose of this compound.
-
To the anti-CD3 coated wells, add 100 µL of the naïve CD4+ T cell suspension (1 x 10^5 cells/well).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of the 4X concentrated Th17 differentiation cocktail to each well. The final volume should be 200 µL.
-
Include control wells:
-
Unstimulated Control: Cells with no antibodies or cytokines.
-
Th0 Control: Cells with anti-CD3/CD28 only.
-
Th17 Control: Cells with the full differentiation cocktail and vehicle (DMSO).
-
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 3 to 5 days.[15]
Protocol Step 3: Analysis of Th17 Differentiation
-
Four to five hours before harvesting, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor like Brefeldin A (10 µg/mL) to each well.[14][15]
-
Harvest the cells and wash with staining buffer (PBS + 2% FBS).
-
Perform surface staining with an anti-CD4 antibody.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
-
Perform intracellular staining with fluorochrome-conjugated anti-IL-17A and anti-RORγt antibodies.[7]
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+IL-17A+ and CD4+RORγt+ cells.
-
Before the restimulation step for flow cytometry, carefully collect 100-150 µL of the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
-
Quantify the concentration of IL-17A in the supernatants using a commercial human IL-17A ELISA kit, following the manufacturer's protocol.
-
Harvest the cells at the end of the incubation period (without restimulation).
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative PCR using primers for RORC (gene for RORγt), IL17A, STAT3, and a housekeeping gene.
-
Calculate the relative gene expression (fold change) for each target gene in the this compound-treated samples compared to the vehicle-treated Th17 control, using the ΔΔCt method.
Data Presentation and Expected Results
The inhibitory effect of this compound should be dose-dependent. The following tables present hypothetical data to illustrate expected outcomes.
Table 1: Effect of this compound on Th17 Cell Frequency and Cytokine Production
| Treatment | Concentration (nM) | % CD4+IL-17A+ Cells (Mean ± SD) | % CD4+RORγt+ Cells (Mean ± SD) | IL-17A in Supernatant (pg/mL) (Mean ± SD) |
|---|---|---|---|---|
| Th0 Control | - | 0.8 ± 0.2 | 1.5 ± 0.4 | < 20 |
| Th17 + Vehicle | - | 25.4 ± 3.1 | 30.2 ± 3.8 | 2150 ± 250 |
| This compound | 1 | 22.1 ± 2.5 | 26.8 ± 3.1 | 1880 ± 210 |
| This compound | 10 | 15.3 ± 1.9 | 18.5 ± 2.2 | 1240 ± 150 |
| This compound | 100 | 6.2 ± 0.8 | 7.9 ± 1.1 | 450 ± 60 |
| this compound | 1000 | 2.1 ± 0.4 | 3.5 ± 0.6 | 95 ± 25 |
Table 2: Effect of this compound on Th17-related Gene Expression
| Treatment | Concentration (nM) | RORC mRNA (Fold Change vs. Th17 Control) | IL17A mRNA (Fold Change vs. Th17 Control) | STAT3 mRNA (Fold Change vs. Th17 Control) |
|---|---|---|---|---|
| Th17 + Vehicle | - | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.75 | 0.68 | 0.98 |
| This compound | 100 | 0.28 | 0.21 | 1.02 |
| this compound | 1000 | 0.09 | 0.06 | 0.95 |
Interpretation:
The data should demonstrate that this compound dose-dependently reduces the percentage of IL-17A and RORγt expressing CD4+ T cells. This will be corroborated by a significant decrease in the concentration of secreted IL-17A in the culture supernatant. Gene expression analysis is expected to show a marked downregulation of RORC and IL17A mRNA, while the expression of STAT3, which acts upstream of RORγt, should remain largely unaffected.[16] From this data, an IC50 value for this compound's inhibition of Th17 differentiation can be calculated.
References
- 1. cusabio.com [cusabio.com]
- 2. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Regulation of TH17 cell differentiation by innate immune signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. antbioinc.com [antbioinc.com]
- 15. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cedirogant in Combination with Other Inflammatory Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cedirogant
This compound (ABBV-157) is an orally active, small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[2][3] By inhibiting RORγt, this compound effectively targets the IL-23/IL-17 signaling pathway, which is a central driver in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[2][3]
Development of this compound was undertaken by AbbVie for the treatment of moderate-to-severe chronic plaque psoriasis.[4][5] However, the clinical development of this compound has been discontinued due to undisclosed preclinical findings.[4][5]
This compound in Combination Therapy: Current Status
To date, there is a lack of publicly available data from preclinical or clinical studies evaluating this compound in combination with other inflammatory modulators. The existing research focuses on its use as a monotherapy. However, the rationale for exploring combination therapies with RORγt inverse agonists like this compound is strong, as it offers the potential for synergistic efficacy and the ability to target multiple inflammatory pathways simultaneously.
Summary of this compound Monotherapy Clinical Data
A Phase IIb, multicenter, double-blind, placebo-controlled study (NCT05044234) was conducted to evaluate the efficacy and safety of this compound in adults with moderate-to-severe psoriasis.[4][5] The study was terminated early.[4] The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[4][5]
Table 1: Efficacy and Safety of this compound Monotherapy in Psoriasis (Week 16)[4][5]
| Treatment Group | PASI 75 Achievement Rate | Most Frequent Adverse Events |
| Placebo | 0% | Not specified in detail |
| This compound 75 mg | 29% | Similar to placebo |
| This compound 150 mg | 8% | Similar to placebo |
| This compound 375 mg | 42% | Higher rate than placebo |
Experimental Protocols
Protocol 1: Phase IIb Clinical Trial of this compound in Adults with Moderate-to-Severe Psoriasis (Based on NCT05044234)
Objective: To evaluate the efficacy and safety of once-daily oral this compound in adults with moderate-to-severe chronic plaque psoriasis.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Screening Period: 28 days.[4]
-
Treatment Period: 16 weeks.[4]
-
Follow-up Period: 30 days.[4]
-
Randomization: Patients were randomized 1:1:1:1 to receive this compound 75 mg, 150 mg, 375 mg, or placebo, administered orally once daily.[4]
Patient Population:
-
Adults aged 18-65 years with a diagnosis of chronic plaque psoriasis for at least 6 months.[6]
-
Candidates for systemic therapy or phototherapy.[6]
-
Exclusion criteria included primary non-responders to previous anti-IL-17, anti-IL-23, or anti-IL-12/23 therapies.[6]
Assessments:
-
Efficacy:
-
Psoriasis Area and Severity Index (PASI): Assessed at baseline and specified follow-up visits. The PASI score is calculated based on the severity of erythema, induration, and desquamation, and the extent of involvement in four body regions (head, trunk, upper extremities, and lower extremities).[7][8] The final score ranges from 0 to 72.[7]
-
Static Physician's Global Assessment (sPGA).[5]
-
Psoriasis Symptoms Scale.[5]
-
-
Safety:
-
Monitoring and recording of all adverse events (AEs).[5]
-
-
Biomarkers:
-
Serum levels of IL-17A and IL-17F were measured at baseline and throughout the treatment period.[5]
-
Method for PASI Score Assessment:
-
The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).[7]
-
In each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 5-point scale: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked.[7]
-
The percentage of skin area affected by psoriasis in each region is graded on a 7-point scale: 0 = 0%, 1 = <10%, 2 = 10-29%, 3 = 30-49%, 4 = 50-69%, 5 = 70-89%, 6 = 90-100%.[7]
-
The final PASI score is calculated using the following formula: PASI = 0.1 * (Erythema_head + Induration_head + Desquamation_head) * Area_head + 0.2 * (Erythema_upper + Induration_upper + Desquamation_upper) * Area_upper + 0.3 * (Erythema_trunk + Induration_trunk + Desquamation_trunk) * Area_trunk + 0.4 * (Erythema_lower + Induration_lower + Desquamation_lower) * Area_lower.[9]
Method for Serum IL-17A and IL-17F Measurement:
-
Serum samples were collected from patients at specified time points.
-
Ultrasensitive immunoassays, such as Single Molecule Counting (SMC™) or a similar high-sensitivity ELISA, are required to accurately quantify the low circulating levels of IL-17A and IL-17F.[2][10]
-
Commercially available ELISA kits specific for human IL-17A and IL-17F should be used according to the manufacturer's instructions.[11] The assays should be validated for sensitivity, specificity, and reproducibility.[2]
Protocol 2: Hypothetical Preclinical Study of this compound in Combination with a TNF-alpha Inhibitor in an Imiquimod-Induced Psoriasis Mouse Model
Objective: To investigate the potential synergistic or additive anti-inflammatory effects of this compound in combination with a TNF-alpha inhibitor in a preclinical model of psoriasis.
Rationale: TNF-alpha is another key cytokine implicated in the pathogenesis of psoriasis. A combination therapy targeting both the IL-23/IL-17 axis (with this compound) and the TNF-alpha pathway could lead to a more profound anti-inflammatory response.
Study Design:
-
Animal Model: Imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice (e.g., BALB/c or C57BL/6).
-
Treatment Groups (n=8-10 mice per group):
-
Vehicle control (placebo for both treatments)
-
This compound monotherapy (e.g., administered orally once daily)
-
TNF-alpha inhibitor monotherapy (e.g., etanercept, administered via subcutaneous injection at a clinically relevant dose)
-
This compound and TNF-alpha inhibitor combination therapy
-
-
Treatment Duration: Concurrent with the IMQ application period (typically 5-7 days).
Experimental Procedures:
-
Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Drug Administration:
-
Administer this compound or its vehicle orally once daily, starting on the same day as the first imiquimod application.
-
Administer the TNF-alpha inhibitor or its vehicle subcutaneously according to a dosing schedule relevant to its pharmacokinetics.
-
-
Assessments:
-
Clinical Scoring: Daily measurement of skin erythema, scaling, and thickness of the back skin and ear using a scoring system (e.g., 0-4 scale for each parameter).
-
Histological Analysis: At the end of the study, collect skin tissue for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-23, TNF-alpha) using ELISA or multiplex assays.
-
Gene Expression Analysis: Isolate RNA from skin tissue to perform quantitative real-time PCR (qRT-PCR) for genes encoding inflammatory mediators.
-
Visualizations
Caption: IL-23/IL-17 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Preclinical Combination Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-Sensitive Measurement of IL-17A and IL-17F in Psoriasis Patient Serum and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCT05044234 | Patients at Heart [patientsatheart.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Plasma IL-17F Levels in Rheumatoid Arthritis Patients Are Responsive to Methotrexate, Anti-TNF, and T Cell Costimulatory Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum concentrations of IL-17A, IL-17B, IL-17E and IL-17F in patients with systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Cedirogant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedirogant (ABBV-157) is an orally active, potent, and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1] RORγt is a ligand-activated nuclear transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[2][3] The IL-23/IL-17 signaling pathway is a critical driver in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis.[2][4] By acting as an inverse agonist, this compound binds to RORγt and represses its transcriptional activity, leading to a reduction in IL-17A production and subsequent dampening of the inflammatory cascade.[2]
These application notes provide detailed protocols for key cell-based assays to characterize the in vitro pharmacological activity of this compound and other RORγt inverse agonists. The described assays are essential for determining compound potency, mechanism of action, and selectivity.
RORγt Signaling Pathway
The diagram below illustrates the central role of RORγt in Th17 cells and the mechanism of action for an inverse agonist like this compound.
References
Troubleshooting & Optimization
Cedirogant Clinical Trial Discontinuation: A Technical Overview
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discontinuation of the clinical trials for Cedirogant (ABBV-157), an investigational oral RORγt inverse agonist for the treatment of psoriasis.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trials?
The development of this compound, including the Phase IIb clinical trial in adults with moderate-to-severe psoriasis, was terminated due to findings from a preclinical chronic toxicology study.[1][2] Specifically, a 39-week toxicology study in dogs revealed a rapid decline in the clinical condition of some animals, which was primarily characterized by body weight loss and gastrointestinal (GI) signs.[3]
Q2: Were there safety concerns in the human clinical trials?
In the Phase IIb study, this compound was generally well-tolerated by patients.[1][3][4] The rates of adverse events (AEs) for the 75 mg and 150 mg doses were similar to the placebo group.[1][3][4] A higher rate of AEs was observed in the 375 mg group; however, most of these were considered mild or moderate.[1][3][4]
Q3: Did this compound show efficacy in treating psoriasis?
Yes, the Phase IIb trial showed that patients with psoriasis who received this compound demonstrated improvement in the Psoriasis Area and Severity Index (PASI).[1][3][4] The primary endpoint, PASI 75 achievement at week 16, was met by a proportion of patients in the treatment arms.[1][3][4] However, these results should be interpreted with caution due to the early termination of the study.[1][3]
Q4: What is the mechanism of action for this compound?
This compound is an orally active inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[5] RORγt is a key transcription factor in the differentiation of Th17 cells and the production of interleukin-17 (IL-17), a cytokine central to the pathogenesis of psoriasis.[3][5] By inhibiting RORγt, this compound was designed to disrupt the IL-17/IL-23 signaling pathway.[1][3]
Data Summary
Table 1: Phase IIb Efficacy Results (Week 16)
| Treatment Group | PASI 75 Achievement Rate |
| Placebo | 0% |
| This compound 75 mg | 29% |
| This compound 150 mg | 8% |
| This compound 375 mg | 42% |
| Data based on observed cases from the early-terminated study and should be interpreted with caution.[1][3][4] |
Table 2: Adverse Events in Phase IIb Study
| Treatment Group | Adverse Event (AE) Rates | Severity of Most AEs |
| Placebo | Similar to 75 mg and 150 mg groups | - |
| This compound 75 mg | Similar to placebo and 150 mg groups | Mild or Moderate |
| This compound 150 mg | Similar to placebo and 75 mg groups | Mild or Moderate |
| This compound 375 mg | Higher than other groups | Mild or Moderate |
| The majority of treatment-emergent adverse events were mild or moderate in severity.[1][3][4] |
Experimental Protocols
Phase IIb Clinical Trial (NCT05044234) Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[1][4]
-
Participants: Adults aged 18-65 with moderate-to-severe chronic plaque psoriasis.[1][4]
-
Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.[1][4]
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[1][4]
-
Secondary Endpoints: Assessments included various levels of PASI improvement (50/90/100), static Physician's Global Assessment (sPGA) of 0 or 1, and improvements in the Psoriasis Symptoms Scale.[1][4]
-
Biomarkers: Serum levels of IL-17A/F were also assessed.[1][4]
-
Statistical Analysis: Due to the early termination of the study, efficacy endpoints were summarized with descriptive statistics based on observed cases, and no formal statistical testing was performed.[1]
Visualizations
Caption: The IL-23/IL-17 signaling pathway targeted by this compound.
Caption: The logical flow leading to the discontinuation of this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Inventiva provides an update on the development of this compound by AbbVie - Inventiva Pharma [inventivapharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmalive.com [pharmalive.com]
Technical Support Center: Interpreting Preclinical Toxicology Data for Cedirogant
Disclaimer: Cedirogant is a fictional investigational drug. The data presented here are representative of a MEK (Mitogen-activated protein kinase kinase) inhibitor and are for illustrative purposes only. Always refer to the official investigator's brochure and study protocols for actual preclinical data and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its toxicological profile?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.[1][2][3] The observed toxicities are largely considered "on-target," meaning they are related to the inhibition of this pathway in non-cancerous tissues where it also plays a physiological role. Common toxicities associated with MEK inhibitors include dermatological, gastrointestinal, and ocular adverse events.[4][5]
Q2: What are the main target organs for toxicity observed in preclinical studies with this compound?
A2: Based on repeat-dose toxicity studies in both rodent (rat) and non-rodent (dog) species, the primary target organs for this compound-related toxicity are the skin, gastrointestinal tract, lymphoid tissues, and bone marrow.[6] In dogs, skin and gastrointestinal toxicities were dose-limiting.[6]
Q3: Was this compound found to be genotoxic?
A3: this compound was evaluated in a standard battery of genotoxicity tests. It was not mutagenic in the bacterial reverse mutation assay (Ames test) and was not clastogenic in the in vitro mammalian chromosomal aberration test or the in vivo rat bone marrow micronucleus test. These results suggest that this compound does not directly damage DNA.
Q4: Are there any known species-specific toxicities for this compound?
A4: Yes, some differences in the metabolic profile and toxicity were observed between rats and dogs. For instance, MEK inhibitors can be associated with multifocal mineralization in various tissues in rats, a finding that is less common or severe in dogs or monkeys.[1] This is thought to be related to differences in vitamin D metabolism between rats and other species.[1] The metabolism of this compound in dogs, which involves sequential oxidative reactions, is generally considered more indicative of human metabolism than the pathways observed in rats.[7][8]
Troubleshooting Guides
Scenario 1: You observe unexpected skin rashes or lesions in your rat models during a study.
-
Issue: Dermatological toxicities, such as acneiform dermatitis, are a known class effect of MEK inhibitors.[5]
-
Troubleshooting Steps:
-
Characterize the Lesion: Document the onset, appearance, severity, and distribution of the skin findings. Consider performing a biopsy for histopathological evaluation to characterize the nature of the inflammation and cellular changes.
-
Dose Correlation: Determine if the severity of the rash correlates with the dose level of this compound. This is a key indicator of a drug-related effect.
-
Supportive Care: Consult with veterinary staff about appropriate supportive care for the animals to minimize discomfort and prevent secondary infections.
-
Data Interpretation: This finding is likely an on-target effect. It is crucial to establish the No-Observed-Adverse-Effect-Level (NOAEL) for this finding and to monitor for its reversibility after cessation of dosing.
-
Scenario 2: You see a borderline positive result in an in vitro chromosomal aberration assay.
-
Issue: An equivocal result in an in vitro genotoxicity assay can be challenging to interpret and may be caused by various factors, including high cytotoxicity.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Correlate the chromosomal aberration findings with the cytotoxicity data from the assay. If the findings only occur at highly cytotoxic concentrations, they may be a secondary effect of cell death rather than true clastogenicity.
-
Review the Full Battery: Interpret the result in the context of the entire genotoxicity battery. If the Ames test and the in vivo micronucleus test are clearly negative, the overall evidence suggests a low risk of genotoxicity.
-
Consider Follow-up Assays: If concern remains, consider a follow-up in vivo assay, such as a Comet assay in a relevant target organ (e.g., liver), to assess for DNA damage in a whole animal system.
-
Consult Regulatory Guidance: Refer to OECD and FDA guidelines for the interpretation of genotoxicity results and the need for further testing.[9][10][11][12]
-
Quantitative Toxicology Data
The following tables summarize the key preclinical toxicology findings for this compound.
Table 1: Single-Dose (Acute) Oral Toxicity
| Species | Sex | Route | Estimated LD50 (mg/kg) | Clinical Signs Observed |
|---|---|---|---|---|
| Sprague-Dawley Rat | M/F | Oral (gavage) | > 2000 mg/kg | Decreased activity, piloerection at high doses. |
| Beagle Dog | M/F | Oral (capsule) | > 1000 mg/kg | Emesis, salivation, diarrhea at high doses. |
Table 2: Repeat-Dose Oral Toxicity (28-Day Studies)
| Species | Sex | NOAEL (mg/kg/day) | Target Organs and Key Findings |
|---|---|---|---|
| Sprague-Dawley Rat | M/F | 15 | Bone marrow (hypocellularity), lymphoid depletion in thymus and spleen, skin (epidermal hyperplasia). |
| Beagle Dog | M/F | 5 | Skin (erythema, epithelial hyperplasia), GI tract (mucosal inflammation), liver (increased enzymes). No definitive NOAEL was established due to skin lesions at the lowest dose.[6] |
Table 3: Genotoxicity Summary
| Assay | Test System | Concentration/Dose Range | Result |
|---|---|---|---|
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Up to 5000 µ g/plate | Negative |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Up to 100 µM | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | Up to 1000 mg/kg | Negative |
Table 4: Safety Pharmacology
| Study | Species | Key Findings |
|---|---|---|
| Cardiovascular (hERG) | In vitro | No significant inhibition at clinically relevant concentrations. |
| Cardiovascular Telemetry | Beagle Dog | No adverse effects on blood pressure, heart rate, or ECG parameters. |
| Respiratory | Rat (Plethysmography) | No adverse effects on respiratory function. |
| Central Nervous System | Rat (Irwin screen) | No adverse effects on neurobehavioral parameters. |
Experimental Protocols
Protocol 1: 28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs
-
Test System: Beagle dogs (4 males and 4 females per group).
-
Administration: Once daily oral administration via gelatin capsule.
-
Dosage Groups: Vehicle control, 5, 15, and 30 mg/kg/day.
-
Duration: 28 consecutive days, with a 14-day recovery period for designated animals.
-
Endpoints Monitored:
-
In-life: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and blood pressure.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters collected at baseline and termination.
-
Toxicokinetics: Blood samples collected on Day 1 and Day 28 to determine plasma concentrations of this compound.[6]
-
Pathology: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all animals.
-
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Method: Plate incorporation method, conducted with and without a metabolic activation system (rat liver S9 fraction).
-
Test Concentrations: Five analyzable concentrations of this compound, ranging from 50 to 5000 µ g/plate .
-
Controls: Vehicle (DMSO) as a negative control; known mutagens for each strain as positive controls.
-
Evaluation Criteria: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the vehicle control value.
Visualizations
Caption: Workflow for a typical preclinical repeat-dose toxicology study.
Caption: Decision tree for interpreting a standard genotoxicity testing battery.
References
- 1. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs | Semantic Scholar [semanticscholar.org]
- 9. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 12. histologix.com [histologix.com]
Cedirogant In Vitro Solubility: Technical Support Center
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Cedirogant, a selective α2C-adrenoceptor antagonist, in in vitro experimental settings. Given that poor aqueous solubility is a common issue for small molecule compounds, the principles and protocols outlined here are designed to provide a robust framework for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?
A: This is a common phenomenon that occurs when a compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media.[1][2] The DMSO stock solution becomes supersaturated upon dilution in the aqueous buffer, causing the compound to crash out of solution.[3]
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid adding the DMSO stock directly to the full volume of media. Instead, try a stepwise dilution. Add the required volume of your DMSO stock to a small volume of media, vortex gently, and then add this mixture to the rest of your media.[4]
-
Lower Stock Concentration: A highly concentrated DMSO stock (e.g., 100 mM) is more likely to precipitate upon dilution than a lower concentration stock (e.g., 10 mM).[5] Preparing a less concentrated initial stock in DMSO may prevent precipitation when further diluted in your assay medium.[5]
-
Use Co-solvents: Incorporating a co-solvent that is miscible with both DMSO and water can help bridge the solubility gap.[4] Common co-solvents include polyethylene glycol (PEG), propylene glycol, or glycerol.[6][7]
-
Increase Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%) can sometimes keep the compound in solution.[4][5] Always run a vehicle control with the equivalent final DMSO concentration to assess its effect on your cells.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A: The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[4] However, some sensitive cell lines may show effects at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint, as DMSO itself can induce cellular effects.[5]
Q3: Are there alternatives to DMSO for solubilizing this compound for in vitro studies?
A: Yes, several alternatives can be explored if DMSO is not suitable for your experimental system.
-
Ethanol: Can be used for some compounds, but it is also volatile and can have toxic effects on cells.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.[8][9][10][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[12]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help solubilize compounds by forming micelles.[13][14] This approach is more common for cell-free assays, as surfactants can be disruptive to cell membranes at higher concentrations.[13]
Q4: My this compound dissolves initially but then I observe precipitation or crystals forming over the course of my multi-hour or multi-day experiment. What is happening?
A: This indicates an issue with the kinetic versus thermodynamic solubility of the compound. You may have initially created a supersaturated, metastable solution. Over time, the compound begins to nucleate and precipitate out to reach its lower, thermodynamically stable solubility limit.
Troubleshooting Steps:
-
Conduct a Stability Test: Before your main experiment, prepare your final working solution of this compound in the assay medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) and visually inspect for precipitation at several time points (e.g., 1, 4, 24, 48 hours).
-
Incorporate Solubilizing Excipients: Using agents like cyclodextrins or co-solvents can help maintain the stability of the solution over longer periods.[12]
-
Consider Amorphous vs. Crystalline Form: Converting a compound to its amorphous form, for instance by lyophilization, can enhance its kinetic solubility, though it may still precipitate over extended periods.[13]
Solubilization Strategy Comparison
The following table summarizes common strategies for enhancing the solubility of poorly water-soluble compounds like this compound for in vitro assays.
| Solubilizing Agent/Method | Mechanism of Action | Typical Starting Concentration | Pros | Cons/Considerations for In Vitro Assays |
| DMSO | Polar aprotic solvent | Stock: 10-30 mM; Final: <0.5% | Dissolves a wide range of hydrophobic compounds. | Potential for cellular toxicity; precipitation upon aqueous dilution.[4][5] |
| Co-solvents (e.g., PEG400, Ethanol) | Reduces the polarity of the aqueous medium.[7] | 1-10% (v/v) | Can improve solubility and stability in aqueous media. | Can have independent biological effects or cause toxicity.[7] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug.[8][11] | 1-5% (w/v) or molar ratio | Generally low toxicity; effective for many compounds.[8] | Can interact with cell membrane components; may not work for all molecules.[12] |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the drug.[14] | 0.01-0.1% (v/v) | Effective at low concentrations. | Can be cytotoxic by disrupting cell membranes.[13] Best for cell-free assays. |
| pH Adjustment | Ionizes acidic or basic functional groups to increase water solubility.[15] | Adjust to pH where compound is ionized | Simple and effective for ionizable compounds. | Requires assay medium to be buffered at the desired pH; may not be physiologically relevant. |
| Particle Size Reduction (Micronization) | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[7][14] | N/A | Can improve dissolution rate without chemical modification. | May not significantly increase thermodynamic solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution via Serial Dilution
This protocol describes a standard method for preparing a working solution from a DMSO stock to minimize precipitation.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing. Store at -20°C or -80°C as recommended.
-
Create Intermediate Dilution: In a sterile microcentrifuge tube, perform an intermediate dilution of the 10 mM stock into your cell culture medium. For a final concentration of 10 µM, you might first dilute the 10 mM stock 1:10 in media to create a 1 mM solution.
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of media to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Mix Gently: Mix the final working solution by gentle inversion or swirling. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Visual Inspection: Before adding to cells, visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 2: Solubilization of this compound using HP-β-Cyclodextrin
This protocol provides a method for using HP-β-CD to enhance the aqueous solubility of this compound.
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free media). Warm the solution to 37-40°C to aid dissolution.
-
Add this compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Incubate and Mix: Incubate the mixture for 1-4 hours at room temperature or 37°C with continuous shaking or stirring to facilitate the formation of the inclusion complex.
-
Sterilize: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Validation: It is recommended to quantify the concentration of the solubilized drug using HPLC to confirm the effectiveness of the complexation.
Visual Guides
References
- 1. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Optimizing Cedirogant Concentration for Cell Culture Experiments
Welcome to the technical support center for Cedirogant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ABBV-157) is an orally active, small molecule inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17).[2][3] By acting as an inverse agonist, this compound binds to RORγt and reduces its transcriptional activity, thereby inhibiting the IL-17/IL-23 signaling pathway. This pathway is implicated in various autoimmune and inflammatory diseases.[4][5] Although this compound's development for psoriasis has been discontinued, it remains a valuable tool for in vitro research into RORγt signaling and Th17 cell biology.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on ex vivo data, the half-maximal inhibitory concentration (IC50) for this compound's inhibition of IL-17A is approximately 1.02 µM.[4][6] We recommend a starting concentration range of 0.1 µM to 10 µM. It is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][7] For a 10 mM stock solution, dissolve 5.48 mg of this compound (Molecular Weight: 547.78 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[6] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: In which cell types can I study the effects of this compound?
A4: The primary target cells for studying the effects of this compound are those involved in the Th17 signaling pathway. These include:
-
Primary Human or Murine CD4+ T cells: These can be differentiated into Th17 cells in vitro to study the direct impact of this compound on their development and function.
-
Jurkat cells: A human T-lymphocyte cell line that can be used for reporter assays to assess RORγt activity.[8]
-
HUT78 cells: A human T-cell lymphoma line that can be engineered to express RORγt and used to study its downstream signaling.[9]
-
Peripheral Blood Mononuclear Cells (PBMCs): These can be stimulated to produce IL-17 and are a relevant primary cell model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect of this compound | Inappropriate Concentration: The concentration of this compound may be too low. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. Cell Type Insensitivity: The chosen cell line may not express RORγt or be responsive to its inhibition. Assay Issues: The experimental readout may not be sensitive enough to detect the effects of RORγt inhibition. | Optimize Concentration: Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). Use Fresh Aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. Confirm Target Expression: Verify RORγt expression in your cell line using qPCR or Western blot. Validate Assay: Ensure your assay (e.g., IL-17A ELISA) is validated and has sufficient dynamic range. |
| High Cell Death or Cytotoxicity | High this compound Concentration: The concentration of this compound may be in a cytotoxic range for your specific cell type. High DMSO Concentration: The final DMSO concentration in the cell culture may be too high. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cell death.[10] Contamination: The cell culture may be contaminated. | Determine IC50 and CC50: Perform a cell viability assay in parallel with your functional assay to determine the cytotoxic concentration 50 (CC50) and ensure your working concentrations are well below this value. Check DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control to assess DMSO toxicity. Use Lower Concentrations: If possible, use the lowest effective concentration of this compound. Check for Contamination: Regularly check your cell cultures for signs of microbial contamination. |
| Variability in Experimental Results | Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or media composition can lead to inconsistent results. Inconsistent Compound Handling: Inconsistent dilution or storage of this compound can introduce variability. Assay Performance: Variability in assay execution (e.g., incubation times, washing steps) can affect results. | Standardize Cell Culture: Use cells within a consistent passage number range, ensure accurate cell counting and seeding, and use the same batch of media and supplements. Standardize Compound Preparation: Prepare fresh dilutions of this compound from a single stock aliquot for each experiment. Standardize Assay Protocol: Follow a detailed and consistent protocol for all experimental steps. Include appropriate positive and negative controls. |
| Unexpected or Off-Target Effects | Inhibition of other ROR isoforms: RORγt shares a highly homologous ligand-binding domain with RORα and RORγ.[10] Modulation of other signaling pathways: Small molecule inhibitors can sometimes interact with unintended targets. | Use Multiple RORγt Inhibitors: Compare the effects of this compound with other structurally different RORγt inhibitors to confirm that the observed phenotype is due to on-target inhibition.[10] Perform Rescue Experiments: If possible, overexpress a resistant form of RORγt to see if it reverses the effects of this compound. Profile against other targets: If unexpected effects are observed, consider profiling this compound against a panel of related nuclear receptors or kinases. |
Data Presentation
Table 1: In Vitro Potency of Various RORγt Inverse Agonists
| Compound | Assay Type | Cell Type/System | IC50 / EC50 | Reference |
| This compound (ABBV-157) | ex vivo IL-17A Inhibition | Human Whole Blood | ~1.02 µM (0.56 mg/L) | [4][6] |
| TMP778 | RORγt Reporter Assay | - | 0.017 µM | [11] |
| TMP920 | RORγt Reporter Assay | - | 1.1 µM | [11] |
| GSK805 | Th17 Cell Differentiation | Mouse Naive T cells | <0.5 µM | [12] |
| Compound 1 (BMS) | IL-17A Production | Differentiated Th17 cells | 92 nM | [3] |
Note: The IC50 for this compound is an ex vivo value and should be used as a starting point for in vitro experiments. In vitro IC50 values can vary depending on the cell type and assay conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for IL-17A Inhibition in Differentiated Human Th17 Cells
Objective: To determine the concentration of this compound that inhibits 50% of IL-17A production in in vitro differentiated human Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-6, IL-1β, IL-23, and TGF-β1
-
Anti-human CD3 and Anti-human CD28 antibodies
-
Anti-human IL-4 and Anti-human IFN-γ neutralizing antibodies
-
This compound
-
DMSO
-
Human IL-17A ELISA Kit
-
96-well cell culture plates
Methodology:
-
Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Prepare Th17 Differentiation Medium: Supplement RPMI-1640 medium with IL-6 (10 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), TGF-β1 (5-10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
-
Cell Seeding and Activation: Coat a 96-well plate with anti-CD3 antibody (10 µg/mL). Seed the isolated naive CD4+ T cells at a density of 0.5–1.0 x 10^6 cells/mL. Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
This compound Treatment: Prepare serial dilutions of this compound in the Th17 differentiation medium. Add the different concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Supernatant Collection: Restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 4-6 hours. After restimulation, centrifuge the plate and collect the supernatants.
-
IL-17A Measurement: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of IL-17A inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the CC50 value.
Mandatory Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and inhibition by this compound.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RORγt agonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 6. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cedirogant Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of Cedirogant (ABBV-157), a selective Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonist. Although the clinical development of this compound was discontinued, understanding its off-target profile is crucial for researchers working with this compound or developing other RORγt inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is an inverse agonist of the nuclear receptor RORγt, a key transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1] This mechanism was investigated for the treatment of psoriasis, a Th17-mediated autoimmune disease.[1]
Q2: Why was the clinical development of this compound discontinued?
A2: The development of this compound was terminated due to findings from a preclinical chronic toxicology study.[2] Specifically, a 39-week study in dogs revealed a rapid decline in the clinical condition of some animals, characterized by significant body weight loss and gastrointestinal (GI) signs.[1] These findings raised safety concerns that led to the discontinuation of the Phase II clinical trial in psoriasis patients.[1]
Q3: What are the known or suspected off-target effects of this compound?
A3: Based on preclinical studies in rats and dogs, the primary off-target effects of concern for this compound include:
-
Gastrointestinal (GI) Events: As observed in the toxicology studies, this compound was associated with GI adverse effects.[1]
-
Lymphopenia: A reduction in the number of lymphocytes was identified as a potential risk.
-
Anemia: A decrease in red blood cell count was also noted as a safety concern.
Additionally, while not directly reported for this compound, ocular events have been monitored in clinical trials of other RORγt inhibitors, suggesting a potential for class-wide off-target effects in this area.
Q4: Does this compound interact with other ROR isoforms?
A4: this compound is described as a selective RORγt inverse agonist, suggesting it has a higher affinity for RORγt compared to other ROR isoforms like RORα and RORβ. However, specific quantitative data, such as IC50 or Ki values for this compound's activity on RORα and RORβ, are not publicly available. Achieving high selectivity is a critical aspect of developing safe RORγt inhibitors to avoid off-target effects associated with the inhibition of other ROR family members.
Q5: Is this compound known to inhibit any drug transporters?
A5: Yes, there is evidence to suggest that this compound is an inhibitor of the Breast Cancer Resistance Protein (BCRP), an ABC transporter involved in the disposition of many drugs. At a dose of 375 mg once daily, this compound was shown to significantly increase the exposure of rosuvastatin, a known BCRP substrate. However, a specific IC50 value for this compound's inhibition of BCRP is not publicly available. This interaction is an important consideration for any in vitro or in vivo studies involving this compound, as it could lead to drug-drug interactions.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity or reduced cell viability in in vitro experiments.
-
Possible Cause: This could be related to the on-target effect of RORγt inhibition in immune cells (e.g., Th17 cells), leading to apoptosis, or it could be an off-target cytotoxic effect on other cell types.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure the expression of RORγt in your cell line. If RORγt is not expressed, the observed cytotoxicity is likely off-target.
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which cytotoxicity occurs. Compare this with the concentration required for RORγt inhibition.
-
Use Control Compounds: Include a structurally different RORγt inhibitor as a control to see if the effect is specific to this compound's chemical scaffold.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is apoptotic.
-
Issue 2: Discrepancies between in vitro and in vivo results, particularly regarding inflammatory responses.
-
Possible Cause: The in vivo off-target effects of this compound, such as GI toxicity or lymphopenia, may confound the interpretation of its on-target efficacy.
-
Troubleshooting Steps:
-
Monitor Animal Health: In animal studies, closely monitor for signs of toxicity, including weight loss, changes in food and water intake, and signs of GI distress.
-
Hematological Analysis: Perform complete blood counts (CBCs) to assess for lymphopenia and anemia.
-
Histopathological Examination: At the end of the study, perform a histopathological analysis of the GI tract and lymphoid organs to identify any treatment-related changes.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the exposure of this compound with both the desired on-target effect (e.g., IL-17 reduction) and any observed toxicities to understand the therapeutic window.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific IC50 values for off-target interactions are not publicly available.
| Target | Interaction Type | IC50 / Potency | Data Source |
| RORγt | Inverse Agonist | Model-estimated half-maximal inhibitory concentration for ex vivo IL-17A inhibition: 0.56 mg/L | |
| RORα | Inverse Agonist | Not publicly available | - |
| RORβ | Inverse Agonist | Not publicly available | - |
| BCRP | Inhibitor | Not publicly available | - |
Experimental Protocols
Protocol 1: Assessing RORγt Target Engagement via IL-17A Secretion Assay
This protocol provides a general method for evaluating the on-target activity of this compound by measuring its effect on IL-17A secretion from human peripheral blood mononuclear cells (PBMCs).
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Th17 Differentiation: Stimulate the PBMCs with a Th17-polarizing cocktail (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) for 3-5 days.
-
This compound Treatment: Add this compound at various concentrations to the cell cultures at the time of stimulation. Include a vehicle control (e.g., DMSO).
-
Cytokine Measurement: After the incubation period, collect the cell culture supernatants and measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Plot the IL-17A concentration as a function of the this compound concentration and calculate the IC50 value.
Protocol 2: General Workflow for Off-Target Liability Screening
To investigate potential off-target effects of a compound like this compound, a tiered screening approach is recommended.
-
Broad Kinase Panel Screening: Screen this compound against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM) to identify potential off-target kinase interactions.
-
Receptor Profiling: Test this compound for binding to a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Transporter Inhibition Assays: Evaluate the inhibitory activity of this compound against key drug transporters, such as BCRP, P-glycoprotein (P-gp), and the organic anion transporting polypeptides (OATPs), using in vitro vesicle or cell-based assays.
-
Follow-up Dose-Response: For any significant "hits" from the initial screens, perform dose-response experiments to determine the IC50 or Ki values for the off-target interactions.
-
Cellular Assays: For confirmed off-target interactions, develop or utilize cellular assays to assess the functional consequences of these interactions.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target assessment.
Caption: Logical relationship of this compound's interactions.
References
Technical Support Center: Cedirogant Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Cedirogant.
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple factors. The following tables outline common issues, their potential causes, and recommended solutions for three key assays used to characterize this compound, a RORγt inverse agonist.
Table 1: RORγt Luciferase Reporter Assay Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates- Variable transfection efficiency | - Use a cell counter for accurate seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using outer wells or fill them with sterile PBS.- Optimize transfection protocol and use a consistent DNA:transfection reagent ratio. |
| Low or No Luciferase Signal | - Low transfection efficiency- Inactive or degraded luciferase substrate- Weak promoter activity in the reporter construct- Cell lysis inefficiency | - Confirm transfection efficiency with a positive control (e.g., a constitutively active reporter).- Prepare fresh luciferase substrate and protect from light.- Use a reporter construct with a stronger promoter if possible.- Ensure complete cell lysis by visual inspection and optimize lysis buffer incubation time. |
| High Background Signal | - Contamination of cell culture (e.g., mycoplasma)- Intrinsic luciferase activity in test cells- Reagent contamination | - Regularly test cell lines for mycoplasma.- Use a reporter-free control to determine baseline luminescence.- Use fresh, high-quality reagents. |
| Inconsistent this compound IC50 Values | - Variability in this compound concentration due to improper storage or handling- Cell passage number affecting receptor expression- Serum protein binding of this compound | - Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.- Use cells within a consistent and narrow passage number range.- Consider using reduced-serum media during the treatment phase. |
Table 2: IL-17A ELISA Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| High Coefficient of Variation (CV%) | - Inconsistent pipetting- Improper plate washing- Temperature gradients across the plate | - Use a multichannel pipette for adding reagents.- Ensure thorough and consistent washing of all wells.- Equilibrate the plate to room temperature before adding reagents. |
| Low Signal or Sensitivity | - Insufficient incubation time- Inactive capture or detection antibody- Low IL-17A secretion by cells | - Optimize incubation times for each step.- Store antibodies at the recommended temperature and check expiration dates.- Ensure cells are properly stimulated to produce IL-17A. A positive control stimulant (e.g., PMA/Ionomycin) is recommended.[1] |
| High Background | - Non-specific antibody binding- Cross-reactivity of antibodies- Contamination of reagents or samples | - Ensure adequate blocking of the plate.- Use a highly specific antibody pair.[2]- Use sterile technique and fresh reagents. |
| Variable this compound Inhibition | - Cell health and viability issues- Inconsistent cell stimulation- Variability in this compound treatment time | - Perform a cell viability assay in parallel to ensure this compound is not causing cytotoxicity at the tested concentrations.- Standardize the stimulation protocol, including stimulant concentration and incubation time.- Use a precise timer for this compound treatment and cell stimulation periods. |
Table 3: RORγt Competitive Binding Assay Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| High Non-Specific Binding | - Radioligand sticking to filter plates or tubes- Insufficient blocking- Radioligand concentration too high | - Pre-soak filter plates with a blocking agent.- Optimize blocking buffer composition and incubation time.- Use a radioligand concentration at or below its Kd.[3] |
| Low Specific Binding | - Low receptor expression in the cell membrane preparation- Degraded radioligand or receptor- Incorrect buffer conditions (pH, ionic strength) | - Use a cell line with high RORγt expression and prepare fresh membrane fractions.- Store radioligand and receptor preparations appropriately and avoid repeated freeze-thaw cycles.- Optimize the binding buffer composition. |
| Inconsistent Displacement Curves | - Inaccurate serial dilutions of this compound- Binding not at equilibrium- Ligand depletion | - Carefully prepare and validate serial dilutions.- Determine the time to reach equilibrium at the chosen temperature.- Ensure that less than 10% of the radioligand is bound to the receptor.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[4] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[5] By binding to RORγt, this compound reduces its transcriptional activity, leading to decreased IL-17A production.
Q2: What are the typical concentrations of this compound to use in cell-based assays?
A2: The optimal concentration of this compound should be determined empirically for each cell type and assay. However, based on published data for similar RORγt inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for generating a dose-response curve.[4] The half-maximal inhibitory concentration (IC50) in cell-based assays is often in the sub-micromolar to low micromolar range.[4]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: My experimental results with this compound are not consistent with published data. What should I check first?
A4: First, verify the identity and purity of your this compound compound. Second, ensure the integrity of your cell line, including its passage number and the absence of contamination. Third, review your experimental protocol for any deviations from standard procedures. Finally, refer to the troubleshooting guides above to systematically address potential sources of variability in your specific assay.
Q5: Can this compound affect cell viability?
A5: Like any small molecule, this compound has the potential to affect cell viability at higher concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assays to ensure that the observed inhibitory effects are not due to cell death.
Experimental Protocols
Protocol 1: RORγt Luciferase Reporter Assay
This protocol describes a method to measure the inverse agonist activity of this compound on RORγt using a luciferase reporter assay.
-
Cell Seeding: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a RORγt expression plasmid and a reporter plasmid containing a ROR response element driving the expression of firefly luciferase. A control plasmid expressing Renilla luciferase should also be included for normalization.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: IL-17A Secretion Assay (ELISA)
This protocol outlines the measurement of IL-17A secreted from primary human CD4+ T cells following treatment with this compound.
-
Cell Culture: Culture primary human CD4+ T cells under Th17 polarizing conditions (e.g., with anti-CD3/CD28 beads, IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ).
-
This compound Treatment: Add serial dilutions of this compound or vehicle control to the cells at the time of stimulation.
-
Incubation: Incubate the cells for 72 hours to allow for Th17 differentiation and cytokine secretion.
-
Sample Collection: Centrifuge the cell culture plate and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for human IL-17A according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with an anti-human IL-17A capture antibody.
-
Block the plate.
-
Add standards and cell culture supernatants to the wells.
-
Add a biotinylated anti-human IL-17A detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve and calculate the concentration of IL-17A in the samples. Plot the IL-17A concentration against the this compound concentration to determine the inhibitory effect.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General experimental workflow for this compound.
Caption: Logical troubleshooting flow for experiments.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. Comparison of three different ELISAs for the detection of recombinant, native and plasma IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Cediranib Development Program: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving Cediranib. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from the Cediranib development program.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during preclinical and clinical research with Cediranib.
FAQs
-
What is Cediranib and what is its primary mechanism of action? Cediranib (also known as AZD2171) is an orally available, potent tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of vascular endothelial growth factor (VEGF) signaling by targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), with a particularly high potency against VEGFR-2.[1][2] By blocking these receptors, Cediranib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] It also shows activity against other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[2]
-
What are the common adverse events observed with Cediranib in clinical trials? Commonly reported adverse events in clinical trials include fatigue, diarrhea, nausea, hoarseness, headache, and hypertension.[2][3] Dose-related hypertension is a manageable side effect, typically observed at doses of 20mg or higher.[2]
-
What are the known mechanisms of resistance to Cediranib? Preclinical studies have identified several potential mechanisms of resistance. One key pathway involves the upregulation of alternative signaling pathways, such as Interleukin-6 (IL-6) and subsequent activation of JAK/STAT signaling.[4] In some models, resistance is associated with high levels of programmed cell death protein 1 (PD-1) signaling.[4][5]
-
In which tumor types has Cediranib shown preclinical or clinical activity? Cediranib has demonstrated activity in a range of solid tumors, including glioblastoma, ovarian cancer, renal cell carcinoma, and various xenograft models of colon, lung, prostate, and breast cancer.[2][6]
Troubleshooting
-
Issue: Inconsistent results in in vitro cell proliferation assays.
-
Possible Cause: Cell line variability. Not all cell lines are equally sensitive to Cediranib's anti-proliferative effects, which are often observed at micromolar concentrations.[7] The primary effect of Cediranib is anti-angiogenic rather than directly cytotoxic to all tumor cells.
-
Recommendation: Use well-characterized endothelial cell lines (e.g., HUVECs) for angiogenesis-related assays, where Cediranib shows potent inhibition at sub-nanomolar concentrations.[6] For tumor cell lines, select those known to be sensitive or use co-culture systems with endothelial cells.
-
-
Issue: Lack of significant tumor growth inhibition in animal models.
-
Issue: Difficulty in assessing vascular normalization versus anti-angiogenic effects.
-
Possible Cause: Timing of analysis. Cediranib can induce a transient "normalization" of the tumor vasculature before outright vessel regression.
-
Recommendation: Conduct time-course experiments to capture both phases. Assess vascular permeability and morphology at early time points (e.g., within 52 hours) and microvessel density at later time points.[2]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Cediranib (IC50)
| Target Kinase | IC50 (nM) | Cell Line/System | Reference |
| VEGFR-1 (Flt-1) | 1.2 | AG1-G1-Flt1 cells | [8][9] |
| VEGFR-2 (KDR) | <1 | Recombinant KDR tyrosine kinase | [1] |
| VEGFR-2 (KDR) | 0.5 | HUVECs (phosphorylation) | [6] |
| VEGFR-3 (Flt-4) | ≤3 | Recombinant enzyme | [6] |
| c-Kit | 1-3 | M07e and NCI-H526 cells | [9] |
| PDGFRα | 36 | Recombinant enzyme | [10] |
| PDGFRβ | 5 | Recombinant enzyme | [10] |
Table 2: Preclinical In Vivo Efficacy of Cediranib
| Tumor Model | Animal Model | Cediranib Dose | Outcome | Reference |
| Glioblastoma (U87, U118, CNS1) | Nude mice | 6 mg/kg/day (oral gavage) | Increased survival despite persistent tumor growth | [7] |
| Renal Cell Carcinoma (RENCA) | Mice | 5 mg/kg/day (p.o.) | Significant inhibition of primary tumor growth | [6] |
| Various Human Tumor Xenografts | Athymic mice | 1.5 mg/kg/day | Statistically significant tumor growth inhibition | [2] |
Key Experimental Protocols
VEGFR-1 Phosphorylation Assay in AG1-G1-Flt-1 Cells
Objective: To determine the inhibitory effect of Cediranib on VEGF-A-stimulated VEGFR-1 phosphorylation.
Methodology:
-
Cell Culture: Culture AG1-G1-Flt-1 cells in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce baseline receptor activation.
-
Cediranib Treatment: Pre-treat the cells with a range of Cediranib concentrations for a specified time.
-
VEGF-A Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 5 minutes to induce VEGFR-1 phosphorylation.[8][9]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Immunoprecipitation: Immunoprecipitate VEGFR-1 from the cell lysates using a total VEGFR-1 antibody.[8][9]
-
Western Blotting:
-
Quantification: Quantify the band intensities to determine the IC50 of Cediranib.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Cediranib in a mouse xenograft model.
Methodology:
-
Cell Implantation: Implant tumor cells (e.g., U87 glioblastoma cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[7]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment Groups: Randomize mice into treatment and control groups.
-
Cediranib Administration:
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, signs of morbidity).
-
Data Analysis: Compare tumor growth rates and survival between the treatment and control groups.
Visualizations
Caption: Cediranib inhibits angiogenesis by blocking VEGF binding to its receptors.
Caption: Upregulation of the IL-6/JAK/STAT pathway as a mechanism of resistance to Cediranib.
Caption: Workflow for assessing Cediranib's effect on VEGFR phosphorylation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cediranib: profile of a novel anti-angiogenic agent in patients with glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib With or Without Cediranib Versus Platinum-Based Chemotherapy in Recurrent Platinum-Sensitive Ovarian Cancer (NRG-GY004): A Randomized, Open-Label, Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and Antiangiogenic Activity of Cediranib in a Preclinical Model of Renal Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 7. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase II Study of Cediranib, an Oral Pan–Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Patients With Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cedirogant and Other RORγt Inverse Agonists in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has been identified as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] This central role in the IL-17/IL-23 signaling axis makes RORγt a compelling therapeutic target for a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis.[3][4][5][6]
RORγt inverse agonists are small molecules designed to bind to the receptor and stabilize it in an inactive conformation, thereby suppressing the transcription of target genes and reducing Th17 cell activity.[6][7] This guide provides a comparative overview of cedirogant (ABBV-157), a discontinued clinical candidate, and other notable RORγt inverse agonists, supported by available clinical and preclinical data.
The RORγt Signaling Pathway in Th17 Cells
The differentiation of naïve T cells into Th17 cells is driven by cytokines such as TGF-β, IL-6, and IL-23.[8] This process induces the expression of RORγt, the key transcription factor that defines the Th17 lineage.[9][10] RORγt then binds to specific DNA sequences (ROR response elements) in the promoter regions of target genes, directly activating the transcription of IL-17A, IL-17F, IL-22, and the IL-23 receptor (IL-23R).[8][11] This establishes a positive feedback loop, as IL-23 signaling further promotes Th17 cell expansion and pathogenicity. RORγt inverse agonists intervene by binding to the RORγt ligand-binding domain, blocking its transcriptional activity and thus inhibiting the entire Th17-mediated inflammatory cascade.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 8. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
Validation of Cedirogant's Selectivity for RORγt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to validate the selectivity of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inhibitors, with a focus on the investigational compound Cedirogant (ABBV-157). This compound is an orally active, small molecule inverse agonist of RORγt that was under development for the treatment of moderate to severe psoriasis.[1][2] Its development was discontinued following preclinical toxicology findings.[3]
RORγt is the master transcription factor for the differentiation of T helper 17 (Th17) cells, which are key drivers of inflammation through the production of cytokines like IL-17.[1][4] This makes RORγt a prime therapeutic target for autoimmune diseases. However, selectivity is a critical challenge in developing RORγt inhibitors. The ROR family includes two other isoforms, RORα and RORβ, which have distinct and important physiological roles.[4] Off-target inhibition, particularly of RORα, can lead to undesirable side effects. Therefore, rigorous validation of a compound's selectivity for RORγt over other isoforms is essential.
While specific quantitative in-vitro selectivity data for this compound against RORα and RORβ is not publicly available, this guide outlines the standard experimental protocols used for such validation and provides comparative data from other well-characterized RORγt inhibitors to offer a clear benchmark for selectivity.
Comparative Selectivity of RORγt Inhibitors
To provide a framework for understanding the required selectivity profile for a RORγt inhibitor, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other experimental compounds against the three ROR isoforms. A higher IC50 value indicates lower potency, and thus a higher selectivity ratio (e.g., IC50 RORα / IC50 RORγt) signifies greater selectivity for the target.
| Compound | RORγt IC50 (µM) | RORα IC50 (µM) | RORβ IC50 (µM) | Selectivity (Fold vs. RORγt) |
| TMP778 | 0.017 | 1.24 | 1.39 | ~73-fold (vs. RORα), ~82-fold (vs. RORβ)[5] |
| Compound 4n | 3.3 | > 96 | > 96 | > 29-fold (vs. RORα & RORβ)[6] |
| Cpd 1 | 0.019 (TR-FRET) | No inhibition | No inhibition | Selective for RORγt[7] |
Key Experimental Protocols for Validating Selectivity
The following sections detail the standard methodologies employed to determine the potency and selectivity of RORγt inhibitors.
Cellular Reporter Gene Assay
This assay is a cornerstone for assessing the functional activity of a compound on a specific nuclear receptor in a cellular context. It measures the ability of a compound to inhibit the receptor's transcriptional activity.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as HEK293 or Jurkat cells, is used.[7]
-
Plasmids: Cells are co-transfected with two key plasmids:
-
Expression Plasmid: This plasmid encodes a fusion protein consisting of the Ligand Binding Domain (LBD) of the nuclear receptor of interest (e.g., human RORγt, RORα, or RORβ) and the DNA-Binding Domain (DBD) of a yeast transcription factor, commonly Gal4.[7][8]
-
Reporter Plasmid: This plasmid contains a promoter with multiple copies of the Gal4 Upstream Activator Sequence (UAS), which drives the expression of a reporter gene, typically Firefly luciferase.[8][9]
-
-
Control Plasmid: A third plasmid expressing a different reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[8][10]
-
Compound Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Luciferase Measurement: After incubation (typically 16-24 hours), cells are lysed, and the activity of both Firefly and Renilla luciferase is measured using a luminometer with appropriate substrates.[7][9]
-
Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting relative light units (RLUs) are plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value.[9] Assays are run in parallel for RORγt, RORα, and RORβ to determine selectivity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are robust biochemical methods used to study molecular interactions, such as the recruitment of co-regulator proteins to a nuclear receptor's LBD, which is a critical step in initiating transcription. Inverse agonists like this compound prevent this interaction.
Methodology:
-
Reagents:
-
RORγt-LBD: Recombinant RORγt Ligand Binding Domain, typically tagged with Glutathione S-transferase (GST).
-
Terbium-labeled Antibody: An antibody against the GST tag labeled with a Terbium (Tb) chelate, which serves as the FRET donor.[11][12]
-
Fluorescein-labeled Co-activator Peptide: A short peptide from a co-activator protein (e.g., SRC1 or RIP140) that is known to bind to RORγt, labeled with fluorescein, which acts as the FRET acceptor.[7]
-
Assay Buffer: A buffer optimized for the binding interaction.
-
-
Assay Procedure:
-
The test compound is serially diluted in DMSO and added to a microplate.
-
A mixture of the GST-tagged RORγt-LBD and the Tb-labeled anti-GST antibody is added and incubated to allow binding.
-
The fluorescein-labeled co-activator peptide is then added to the wells.
-
-
FRET Measurement: When the co-activator peptide binds to the RORγt-LBD, the Terbium donor and fluorescein acceptor are brought into close proximity, allowing for energy transfer upon excitation. The plate is read on a TR-FRET-capable plate reader, which measures the emission signals at two wavelengths (e.g., 495 nm for Terbium and 520 nm for fluorescein) after a time delay to reduce background fluorescence.[13]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An inverse agonist will disrupt the RORγt/co-activator interaction, leading to a decrease in the FRET signal. The FRET ratio is plotted against compound concentration to determine the IC50.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method to determine the direct genomic binding sites of a transcription factor like RORγt and to assess how an inhibitor affects its ability to bind to the promoters and enhancers of its target genes, such as IL17A.
Methodology:
-
Cell Culture and Treatment: Th17-polarized primary human or mouse T-cells are cultured in the presence of the RORγt inhibitor (e.g., this compound) or a vehicle control.[5]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments (200-500 bp) using sonication or enzymatic digestion.[14]
-
Immunoprecipitation (IP): A ChIP-grade antibody specific to RORγt is used to immunoprecipitate the RORγt-DNA complexes. An isotype-matched IgG antibody is used as a negative control.[5][14]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for RORγt binding. The binding profiles in inhibitor-treated versus control-treated cells are compared to determine if the compound reduces RORγt occupancy at key target gene loci.[15]
RORγt Signaling Pathway and this compound's Mechanism of Action
This compound acts as an inverse agonist of RORγt, thereby blocking its ability to drive the transcription of key pro-inflammatory cytokines. The simplified diagram below illustrates the central role of RORγt in the Th17 signaling pathway and the point of intervention for inhibitors like this compound. Differentiating cytokines (like TGF-β and IL-6) and stabilizing cytokines (like IL-23) lead to the activation and expression of RORγt, which then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, most notably IL17A and IL17F.
In-Vivo Evidence of this compound's Activity
Although detailed preclinical selectivity data is lacking, clinical studies have provided pharmacodynamic evidence supporting this compound's mechanism of action in vivo. A Phase 1 study demonstrated that this compound treatment led to a dose-dependent inhibition of ex vivo IL-17A production.[16] A direct maximum inhibition model characterized the exposure-response relationship, with a model-estimated half-maximal inhibitory concentration (IC50) of 0.56 mg/L for the inhibition of IL-17A.[16] This confirms that this compound engages its target and suppresses the key downstream cytokine in the RORγt pathway in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 9. eubopen.org [eubopen.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Cedirogant on Gene Expression in Th17 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cedirogant's performance in modulating gene expression in T helper 17 (Th17) cells against other alternatives. The information is supported by experimental data to assist researchers in making informed decisions for their therapeutic development programs.
Executive Summary
This compound (ABBV-157) is an orally bioavailable inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a critical transcription factor that governs the differentiation and function of Th17 cells, which are key drivers of inflammation in several autoimmune diseases through the production of cytokines such as IL-17.[1][3] By inhibiting RORγt, this compound effectively targets the IL-17/IL-23 signaling pathway, a central axis in the pathogenesis of conditions like psoriasis.[1][2] Clinical data has demonstrated that this compound can reduce serum levels of IL-17A and IL-17F in a dose-dependent manner.[1] This guide delves into the preclinical evidence of this compound's effect on Th17 gene expression and compares its mechanism and impact with other therapeutic modalities targeting the Th17 pathway.
Comparative Analysis of Th17 Modulators
The primary therapeutic strategies for targeting Th17-mediated inflammation include small molecule inhibitors of RORγt and biologics that neutralize Th17-associated cytokines or their receptors.
This compound and other RORγt Inverse Agonists: These small molecules act intracellularly to suppress the transcriptional activity of RORγt. This leads to a broad downregulation of the Th17 genetic program, including key cytokines and surface receptors.
Biologic Therapies: These are typically monoclonal antibodies that target specific extracellular molecules. For instance, Secukinumab and Ixekizumab neutralize IL-17A, while Brodalumab blocks the IL-17 receptor A (IL-17RA).[4][5] Guselkumab, on the other hand, targets the p19 subunit of IL-23, a cytokine crucial for the maturation and stabilization of Th17 cells.[6]
Data Presentation: Effect on Th17 Gene Expression
The following table summarizes the in vitro effects of RORγt inverse agonists on the expression of key Th17 signature genes in human CD4+ T cells differentiated under Th17-polarizing conditions.
| Gene | Function | Effect of RORγt Inverse Agonists (Fold Change vs. Control) |
| IL17A | Pro-inflammatory cytokine, hallmark of Th17 cells | ↓ (Significant downregulation) |
| IL17F | Pro-inflammatory cytokine, often co-expressed with IL-17A | ↓ (Significant downregulation) |
| RORC | Encodes RORγt, the master regulator of Th17 differentiation | ↓ (Moderate downregulation) |
| IL23R | Receptor for IL-23, crucial for Th17 cell maintenance and expansion | ↓ (Significant downregulation) |
| CCR6 | Chemokine receptor involved in Th17 cell migration to inflamed tissues | ↓ (Significant downregulation) |
| CCL20 | Chemokine, a ligand for CCR6, attracts Th17 cells | ↓ (Significant downregulation) |
| IL21 | Cytokine with autocrine effects on Th17 cell differentiation and survival | ↓ (Moderate downregulation) |
| IL22 | Cytokine involved in tissue inflammation and repair | ↓ (Significant downregulation) |
Data is synthesized from studies on RORγt inverse agonists with a similar mechanism of action to this compound.[7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the effect of compounds on Th17 cell gene expression.
Caption: The IL-17/IL-23 signaling pathway in Th17 cells and the point of intervention for this compound.
Caption: Experimental workflow for validating the effect of this compound on Th17 gene expression.
Experimental Protocols
Human Th17 Cell Differentiation
Objective: To differentiate naive CD4+ T cells into Th17 cells in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
Anti-CD3/CD28 T cell activator beads
-
Recombinant human cytokines: IL-6, TGF-β, IL-23, IL-1β, IL-2
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
This compound or other test compounds
-
DMSO (vehicle control)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Plate the purified naive CD4+ T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Add the Th17-polarizing cytokine cocktail to the culture medium. Final concentrations may vary, but a typical cocktail includes:
-
IL-6 (20 ng/mL)
-
TGF-β (5 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies can also be included to prevent differentiation into other T helper subsets.
-
-
Add this compound or other test compounds at desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the expression of specific Th17-related genes.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes (e.g., IL17A, IL17F, RORC, IL23R) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Harvest the differentiated Th17 cells and lyse them according to the RNA isolation kit protocol.
-
Isolate total RNA and assess its quantity and quality.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the compound-treated and vehicle-treated cells, normalized to the housekeeping gene.[8]
Conclusion
This compound, as a RORγt inverse agonist, represents a promising oral therapeutic strategy for Th17-mediated autoimmune diseases. Its mechanism of action, which involves the broad suppression of the Th17 gene expression program, offers a distinct advantage over biologics that target single cytokines. The experimental protocols detailed in this guide provide a framework for researchers to validate the effects of this compound and other potential Th17 modulators on gene expression, thereby facilitating the development of novel therapies for a range of inflammatory disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Biologics that inhibit the Th17 pathway and related cytokines to treat inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 8. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Review of Small Molecule RORγt Modulators for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which are central to the pathogenesis of conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The development of small molecule modulators that can temper the activity of RORγt represents a promising frontier in oral therapies for these debilitating disorders. This guide provides a comparative overview of key small molecule RORγt modulators, presenting their performance based on available preclinical and clinical experimental data.
The RORγt Signaling Pathway in Th17 Cell Differentiation
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes essential for Th17 cell differentiation and function, including those encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor.[3][4] The signaling cascade leading to RORγt activation is initiated by cytokines such as TGF-β and IL-6, which induce the expression of RORγt itself. IL-23 plays a crucial role in the expansion and maintenance of the Th17 phenotype.[5] Small molecule modulators of RORγt primarily act as either inverse agonists or antagonists, binding to the ligand-binding domain (LBD) of the receptor to inhibit its transcriptional activity.[6]
Comparative Efficacy of Small Molecule RORγt Modulators
The development of RORγt modulators has seen several candidates advance into clinical trials. The following tables summarize the in vitro potency and in vivo efficacy of some notable compounds.
Table 1: In Vitro Potency of Selected RORγt Modulators
| Compound | Type | Target | Assay | IC50/EC50 (nM) | Reference |
| BMS-986251 | Inverse Agonist | Human RORγt | GAL4 Reporter Assay | 12 | [7] |
| Human RORγt | IL-17 Release (hWB) | 24 | [8] | ||
| Mouse RORγt | Th17 Differentiation | 11 | [7] | ||
| VTP-43742 | Inverse Agonist | Human RORγt | IL-17A Secretion | Data not publicly available in nM | [3][9][10] |
| JNJ-54271074 | Inverse Agonist | Human RORγt | FRET Co-activator Assay | 8 | |
| Human RORγt | RORγt-driven Transcription | 9 | [6] | ||
| JNJ-61803534 | Inverse Agonist | Human RORγt | RORγt-driven Transcription | Potent inhibitor, specific value not stated | [11] |
| GSK2981278 | Inverse Agonist | Human RORγ | RORE Reporter Assay | Potent inhibitor, specific value not stated | [12] |
| SR2211 | Inverse Agonist | RORγ | Reporter Assay | >300 | [4] |
| A213 | Antagonist | Human RORγt | Th17 Differentiation | 4 | [6] |
| S18-000003 | Antagonist | Human RORγt | GAL4 Reporter Assay | 29 | [6] |
| Human RORγt | Th17 Differentiation | 13 | [6] |
hWB: human Whole Blood; FRET: Fluorescence Resonance Energy Transfer
Table 2: In Vivo Efficacy of Selected RORγt Modulators in Preclinical Models
| Compound | Model | Species | Dosing | Key Findings | Reference |
| BMS-986251 | Imiquimod-induced Psoriasis | Mouse | 2-20 mg/kg, oral | Dose-dependent reduction in skin inflammation. | [6] |
| IL-23-induced Acanthosis | Mouse | Oral | Robust efficacy comparable to positive control. | [7] | |
| JNJ-54271074 | Collagen-induced Arthritis (CIA) | Mouse | 10, 30, 60 mg/kg, oral | Dose-dependent inhibition of joint inflammation. | [6] |
| JNJ-61803534 | Collagen-induced Arthritis (CIA) | Mouse | Oral | Dose-dependently attenuated joint inflammation. | [13] |
| Imiquimod-induced Psoriasis | Mouse | Topical/Oral | Reduced skin inflammation and IL-17A/IL-22 producing γδ T-cells. | [11] | |
| GSK2981278 | Imiquimod-induced Psoriasis | Mouse | 1% ointment, topical | 23% reduction in epidermal thickness vs. placebo. | [14] |
| SR2211 | Collagen-induced Arthritis (CIA) | Mouse | Intraperitoneal | Significantly reduced joint inflammation scores. | [4] |
| A213 | IL-23-induced Psoriasis | Mouse | 30-300 mg/kg, oral | Reduced skin inflammation. | [6] |
| K5.Stat3C Transgenic Psoriasis | Mouse | 30-300 mg/kg, oral | Reduced skin inflammation. | [6] |
Table 3: Clinical Trial Outcomes for Selected RORγt Modulators
| Compound | Indication | Phase | Key Outcomes | Reference |
| VTP-43742 | Psoriasis | Phase 2a | 350mg dose: 24% PASI reduction vs. placebo. 700mg dose: 30% PASI reduction vs. placebo. Reversible transaminase elevations observed at 700mg. | [9][10] |
| GSK2981278 | Psoriasis | Phase 1 | Topical application. No significant reduction in infiltrate thickness compared to vehicle. | [10][15] |
Experimental Methodologies
The characterization of small molecule RORγt modulators relies on a suite of biochemical and cellular assays, as well as in vivo disease models.
Key In Vitro Assays
1. Radioligand Binding Assay: This assay directly measures the affinity of a compound for the RORγt ligand-binding domain (LBD).
-
Principle: A radiolabeled ligand with known affinity for RORγt is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).
-
Protocol Outline:
-
Prepare membrane fractions from cells expressing recombinant RORγt.
-
Incubate membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled RORγt agonist) and a range of concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is then converted to a Ki value.[16][17]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay: This assay assesses the ability of a compound to modulate the interaction between RORγt and its co-activator or co-repressor peptides.
-
Principle: FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor). In this assay, RORγt is labeled with a donor fluorophore (e.g., Terbium) and a co-regulator peptide is labeled with an acceptor fluorophore (e.g., Fluorescein). Binding of the co-regulator to RORγt brings the fluorophores into proximity, resulting in a FRET signal. Inverse agonists will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Incubate GST-tagged RORγt-LBD with a Terbium-labeled anti-GST antibody.
-
Add varying concentrations of the test compound.
-
Add a Fluorescein-labeled co-activator peptide (e.g., a fragment of SRC1/NCoA1).
-
After incubation, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio to determine the extent of co-regulator recruitment or displacement.
-
Key In Vivo Model
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice: This is a widely used and robust model to assess the efficacy of anti-psoriatic compounds.
-
Principle: Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a cutaneous inflammatory response in mice that closely mimics the histopathological and immunological features of human psoriasis, including epidermal thickening (acanthosis), scaling, and infiltration of immune cells, with a prominent role for the IL-23/IL-17 axis.[1][5]
-
Protocol Outline:
-
Apply a daily topical dose of imiquimod cream (typically 5%) to the shaved back and/or ear of mice (e.g., C57BL/6 strain) for a defined period (e.g., 5-7 days).
-
Administer the test compound either topically or systemically (e.g., oral gavage) concurrently or therapeutically.
-
Monitor disease progression by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin and lymphoid tissues for histopathological analysis (H&E staining), and to measure cytokine levels (e.g., IL-17A, IL-23) by qPCR or ELISA, and analyze immune cell populations by flow cytometry.[1]
-
Conclusion
The development of small molecule RORγt modulators holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases. While several candidates have demonstrated encouraging preclinical efficacy, clinical translation has been met with challenges, including off-target effects and modest efficacy. The data presented here highlight the diversity of chemical scaffolds and the varying potency and efficacy of different modulators. Continued research focusing on improving selectivity, optimizing pharmacokinetic properties, and understanding the nuances of RORγt biology will be crucial for the successful development of safe and effective oral therapies targeting this key inflammatory pathway.
References
- 1. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 4. RORγt and RORα signature genes in human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I randomized controlled trial to evaluate safety and clinical effect of topically applied GSK2981278 ointment in a psoriasis plaque test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RORγt and RORα signature genes in human Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cedirogant's Potency: A Comparative Guide for Immunomodulator Research
For researchers and drug development professionals, this guide provides an objective comparison of Cedirogant's potency against other immunomodulators targeting the RORγt pathway. The data presented is supported by detailed experimental protocols to aid in the evaluation and design of future studies.
This compound (ABBV-157) is an orally active inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1] The IL-23/IL-17 signaling pathway is a critical driver in the pathogenesis of several autoimmune diseases, including psoriasis.[2] By inhibiting RORγt, this compound effectively targets this pathway, reducing the production of IL-17A.
Quantitative Potency Comparison
The following tables summarize the in vitro potency of this compound and other benchmark RORγt inverse agonists. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from various sources and categorized by the assay type to provide a more nuanced comparison.
Table 1: Potency in ex vivo IL-17A Inhibition Assays
| Compound | Assay Type | Species | IC50 | Source |
| This compound | ex vivo IL-17A Inhibition | Human | 0.56 mg/L | [3] |
| Compound 8e | CD3/CD28 stimulated IL-17A release in whole blood | Mouse | 68 ± 36 nM | |
| BMS-986251 (1a) | CD3/CD28 stimulated IL-17A release in whole blood | Mouse | 170 ± 48 nM | |
| Compound 3a | CD3/CD28 stimulated IL-17A release in whole blood | Mouse | 470 ± 200 nM |
Table 2: Potency in RORγt Reporter Gene Assays
| Compound | Assay Type | IC50 | Source |
| BMS-986313 | RORγt-GAL4 promoter reporter assay | 3.6 nM | [4] |
| TMP778 | RORγt-dependent transactivation | 17 nM | |
| MRL-367 | Luciferase reporter assay | - | |
| TMP920 | RORγt-dependent transactivation | 1.1 µM |
Experimental Protocols
RORγt-GAL4 Luciferase Reporter Gene Assay
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt. It utilizes a cell line co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Inhibition of RORγt activity by a compound results in a decrease in luciferase expression.
Materials:
-
HEK293T cells
-
pFA-CMV-RORγt-LBD (expression plasmid for GAL4-RORγt LBD fusion protein)
-
pFR-Luc (luciferase reporter plasmid with GAL4 UAS)
-
pRL-SV40 (Renilla luciferase control plasmid)
-
DMEM with 10% FBS, Penicillin-Streptomycin, and Sodium Pyruvate
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine® LTX and Plus™ Reagent
-
Dual-Glo® Luciferase Assay System
-
96-well cell culture plates (clear and opaque)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a clear 96-well plate at a density of 25,000-30,000 cells per well in 100 µL of complete DMEM. Incubate for 20-24 hours at 37°C and 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM I containing the pFA-CMV-RORγt-LBD, pFR-Luc, and pRL-SV40 plasmids.
-
In a separate tube, dilute Plus™ Reagent in Opti-MEM I. Add the DNA mixture to the diluted Plus™ Reagent and incubate for 5 minutes.
-
Add Lipofectamine® LTX to the DNA-Plus™ Reagent mixture, incubate for 25 minutes at room temperature.
-
Add 20 µL of the final transfection complex to each well.
-
Incubate for 4.5-5 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds (including this compound and benchmarks) and a vehicle control in the appropriate cell culture medium.
-
After the transfection incubation, replace the medium in each well with 50 µL of the compound dilutions.
-
Incubate for 14-16 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add Dual-Glo® Luciferase Reagent to each well.
-
Measure firefly luciferase activity using a luminometer.
-
Add Dual-Glo® Stop & Glo® Reagent to each well.
-
Measure Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Ex vivo Human Whole Blood IL-17A Inhibition Assay
This assay measures the ability of a compound to inhibit the production of IL-17A from stimulated T cells in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood from healthy donors (using sodium heparin as an anticoagulant).
-
RPMI 1640 medium.
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation).
-
Test compounds (this compound and benchmarks) dissolved in a suitable vehicle (e.g., DMSO).
-
Human IL-17A ELISA kit.
-
96-well culture plates.
-
CO2 incubator.
-
Plate reader.
Protocol:
-
Compound Pre-incubation:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add freshly collected human whole blood to each well.
-
Incubate for a specified period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in RPMI 1640 medium.
-
Add the stimulation cocktail to the wells containing the whole blood and test compounds.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Plasma Collection:
-
Centrifuge the 96-well plate to separate the plasma from the blood cells.
-
Carefully collect the plasma supernatant from each well.
-
-
IL-17A Quantification:
-
Measure the concentration of IL-17A in the plasma samples using a human IL-17A ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-17A inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental processes, the following diagrams have been generated.
Caption: RORγt Signaling Pathway Leading to IL-17A Production.
Caption: Experimental Workflow for Potency Benchmarking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Cedirogant: A Comparative Guide to the Clinical Potential of Novel RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatments for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on targeted oral therapies. Retinoic acid receptor-related orphan receptor gamma t (RORγt), the master transcriptional regulator of pro-inflammatory T helper 17 (Th17) cells, has emerged as a key therapeutic target. While the development of some early RORγt inverse agonists like Cedirogant (ABBV-157) has been discontinued, the pursuit of alternative modulators continues with several promising candidates advancing through preclinical and clinical development. This guide provides a comparative overview of the performance of notable RORγt inverse agonists beyond this compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in this dynamic field.
Comparative Performance of RORγt Inverse Agonists
The following tables summarize the quantitative data for a selection of RORγt inverse agonists, offering a comparative look at their in vitro potency, pharmacokinetic profiles, and in vivo efficacy in preclinical models of autoimmune diseases.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound | Target Assay | IC50 | Species | Reference |
| BMS-986251 | RORγt Reporter Assay | 11 nM | Human | [1] |
| IL-17A Release (hWB) | 27 nM | Human | [1] | |
| VTP-43742 | RORγt Inhibition | - | Human | [2][3] |
| BI 730357 | IL-17 Inhibition (hWB) | 140 nM | Human | [4] |
| IL-22 Production (hPBMCs) | 43 nM | Human | [4] | |
| IMU-935 | RORγt Reporter Assay | ~20 nM | Human | [5] |
| IL-17A/F, IFN-γ Release | 3-5 nM | Human | [5] | |
| JNJ-61803534 | RORγt Transcription | 9.6 nM | Human | [6] |
| IL-17A Production (hCD4+) | 19 nM | Human | [6] | |
| GSK2981278 | RORγ Inhibition | Potent (specific value not stated) | Human | [7][8] |
| PBT002 | RORγt Inhibition | 2.8 µM | Human | [9] |
| TF-S14 | IL-17, IL-21, IL-22 Production | 150 < IC50 < 750 nM | Human | [10] |
| TMP778 | RORγt Inhibition | Selective (specific value not stated) | - | [11] |
hWB: human Whole Blood; hPBMCs: human Peripheral Blood Mononuclear Cells; hCD4+: human CD4+ T cells. IC50 values are indicative and may vary based on specific assay conditions.
Table 2: Preclinical and Clinical Efficacy Highlights
| Compound | Disease Model | Species | Key Efficacy Findings | Development Stage | Reference |
| BMS-986251 | Imiquimod-induced psoriasis | Mouse | Robust efficacy comparable to positive control. | Preclinical (Development discontinued) | [12] |
| VTP-43742 | Psoriasis | Human | Clear signal of efficacy in a 4-week trial. Reversible transaminase elevations observed at 700 mg. | Phase 2a (Development discontinued) | [2] |
| BI 730357 | Plaque Psoriasis | Human | 30% of patients achieved PASI 75 at 200 mg QD at 12 weeks. Development discontinued due to limited efficacy and non-human carcinogenicity study concerns. | Phase 2 (Development discontinued) | [13][14][15] |
| IMU-935 | Psoriasis, IBD, MS, GvHD | Mouse | Indications of activity in various animal models. | Phase 1 | [16][17] |
| JNJ-61803534 | Collagen-induced arthritis | Mouse | ~90% maximum inhibition of clinical score. | Phase 1 | [18][19] |
| Imiquimod-induced psoriasis | Mouse | Significant inhibition of disease score. | [18][19] | ||
| GSK2981278 | Imiquimod-induced psoriasis | Mouse | Topical application reduced epidermal thickness and local cytokine expression. | Phase 1 (Topical) | [8][20] |
| PBT002 | TNBS-induced colitis | Mouse | Reduced weight loss, CDAI, and colon damage. | Preclinical | [9] |
| TF-S14 | Skin allograft rejection | Mouse | Prolonged median graft survival from 6 to 13.5 days. | Preclinical | [10][21][22] |
| TMP778 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Attenuated EAE development. | Preclinical | [11] |
| Experimental Autoimmune Uveitis (EAU) | Mouse | Significantly inhibited the development of EAU. | [11][23] |
PASI 75: 75% reduction in Psoriasis Area and Severity Index; QD: once daily; CDAI: Colitis Disease Activity Index; TNBS: 2,4,6-Trinitrobenzenesulfonic acid.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the evaluation process for these compounds, the following diagrams illustrate the RORγt signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
A comprehensive evaluation of RORγt inverse agonists involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the development of these compounds.
RORγt Reporter Gene Assay
Objective: To determine the in vitro potency (IC50) of a compound to inhibit RORγt-mediated transcription.
Methodology:
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector encoding the ligand-binding domain (LBD) of human RORγt fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection: Cells are co-transfected with the expression, reporter, and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the transfected cells are treated with a serial dilution of the test compound or vehicle control.
-
Luciferase Assay: Following a 16-24 hour incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
IL-17A Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional activity of a compound in inhibiting IL-17A production from primary human immune cells.
Methodology:
-
PBMC Isolation: PBMCs are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Differentiation: Naive CD4+ T cells are isolated from PBMCs by magnetic-activated cell sorting (MACS). These cells are then cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as IL-6, TGF-β, IL-1β, and IL-23.
-
Compound Treatment: Test compounds at various concentrations are added to the culture medium at the time of cell stimulation.
-
Cytokine Measurement: After 3-5 days of culture, the supernatant is collected, and the concentration of IL-17A is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of IL-17A production.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a RORγt inverse agonist in a psoriasis-like skin inflammation model.[24]
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (e.g., Aldara™) is applied to the shaved back and/or ears of the mice for 5-7 consecutive days.[20]
-
Compound Administration: The test compound is administered orally (e.g., once or twice daily) or topically, starting from the first day of imiquimod application.
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is scored daily based on erythema (redness), scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI).
-
Histology: At the end of the study, skin biopsies are taken for histological analysis (H&E staining) to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of RORγt target genes (e.g., Il17a, Il17f, Il22) by quantitative real-time PCR (qRT-PCR).[18][19]
-
-
Data Analysis: The clinical scores, epidermal thickness, and gene expression levels in the compound-treated group are compared to the vehicle-treated group to determine the efficacy of the treatment.
Conclusion
The development of RORγt inverse agonists represents a promising oral therapeutic strategy for a range of autoimmune and inflammatory diseases. While challenges related to efficacy and safety have led to the discontinuation of some early candidates, the field continues to advance with a diverse pipeline of molecules. The data and methodologies presented in this guide offer a framework for the comparative evaluation of these emerging therapies. As our understanding of the nuanced roles of RORγt in different tissues and disease contexts deepens, the development of next-generation inverse agonists with improved selectivity and safety profiles will be crucial for realizing the full clinical potential of this therapeutic target.
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitae Pharma Announces Positive Top-Line Results From A Phase 1 Multiple Ascending Dose Trial Of VTP-43742 - BioSpace [biospace.com]
- 4. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of dual GPBAR1 agonist and RORγt inverse agonist for the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 14. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Oral Psoriasis Drug Demonstrates Promising Safety | Conexiant [conexiant.com]
- 16. imux.com [imux.com]
- 17. Immunic, Inc. Announces First Psoriasis Patient Enrolled in Ongoing Phase 1 Trial of IMU-935 [prnewswire.com]
- 18. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice [ouci.dntb.gov.ua]
- 22. RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cedirogant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Cedirogant is a critical component of laboratory safety and environmental responsibility. Although specific disposal protocols for this compound are not publicly available due to its discontinued development, this guide provides essential, step-by-step procedures based on established principles for handling and disposing of research-grade chemicals and pharmaceuticals with potential toxicity.
This compound (also known as ABBV-157) is an inverse agonist of the retinoic acid-related orphan receptor gamma thymus (RORγt) that was under investigation for the treatment of moderate to severe plaque psoriasis.[1][2] However, its development was terminated in the phase IIb clinical trial stage due to findings from a preclinical chronic toxicology study.[3][4] This history underscores the need for cautious handling and disposal.
Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not readily accessible, the following information, gathered from public chemical databases, can inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C24H20Cl3F3N2O3 | PubChem[5] |
| Molecular Weight | 547.8 g/mol | PubChem[5] |
| Solubility | DMSO: 100 mg/mL (182.55 mM) | Selleck Chemicals[6] |
| Known Hazards | Preclinical toxicology findings led to discontinuation of development.[3] | Fierce Biotech |
Standard Operating Procedure for this compound Disposal
The following step-by-step guide outlines the recommended operational plan for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders outside of a fume hood), a properly fitted respirator is recommended.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.
-
Solid Waste:
-
Place any solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and sealable to prevent leakage.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, scalpels, or any other sharps that have come into contact with this compound must be disposed of in a designated sharps container to prevent injuries.[7]
-
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Label Content: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Chemical Waste for Incineration").
-
The date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. This can have a negative impact on the environment and water sources.[8][9] While the FDA provides a "flush list" for certain high-risk medications, this compound is not on this list and, as a research chemical, should be treated with greater caution.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding community. For any uncertainty, always consult with your institution's Environmental Health and Safety department.
References
- 1. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H20Cl3F3N2O3 | CID 124123797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 8. oncolink.org [oncolink.org]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Cedirogant
Essential protocols for the safe management, use, and disposal of the RORγt inverse agonist, Cedirogant, in a laboratory setting.
As researchers and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like this compound. While a specific Material Safety Data Sheet (MSDS) with quantitative occupational exposure limits for this compound is not publicly available, its nature as a potent, orally active RORγt inverse agonist necessitates stringent handling protocols.[1] This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, based on established best practices for managing potent pharmaceutical compounds in a research environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary goal of a robust safety program is to ensure employee safety through effective containment, which includes a combination of engineering controls and appropriate PPE.[2] For a potent compound like this compound, where the full toxicological profile may not be known, a conservative approach to PPE is crucial.
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves- Safety glasses |
| Weighing (Solid) | - Primary: Use of a containment system (e.g., ventilated balance enclosure, glove box).- Secondary (in a certified chemical fume hood): - Double-gloving with nitrile gloves - Disposable gown with elastic cuffs - Safety glasses with side shields or chemical splash goggles - N95 respirator (or higher, based on risk assessment) |
| Solution Preparation | - Double-gloving with nitrile gloves- Disposable gown with elastic cuffs- Safety glasses with side shields or chemical splash goggles |
| Handling Solutions | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double-gloving with nitrile gloves- Disposable gown- Chemical splash goggles- N95 respirator (or higher) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
It is critical to select PPE made from materials with proven resistance to the chemicals being handled. While specific breakthrough times for this compound are not available, using double gloves provides an additional layer of protection.
Procedural Guidance for Safe Handling
Adherence to standardized procedures is essential to minimize the risk of exposure during routine laboratory work.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage for the powder is at -20°C for up to 3 years.[1]
Weighing the Compound
Due to the risk of aerosolization, weighing solid, potent compounds is a high-risk activity.
-
Primary Containment: Whenever possible, weigh this compound powder within a ventilated balance enclosure or a glove box isolator.[3][4]
-
Secondary Containment: If a primary containment system is not available, weighing must be performed in a certified chemical fume hood.
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Place a weigh boat on the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a spatula. Avoid any actions that could generate dust.
-
Once the desired weight is achieved, carefully close the primary container.
-
Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Preparing Solutions
-
Don the appropriate PPE.
-
Conduct all solution preparation within a certified chemical fume hood.
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap and mix the solution until the compound is fully dissolved.
Emergency Preparedness: Spill and Decontamination Protocols
Accidental spills must be handled promptly and safely to prevent exposure and environmental contamination.
Spill Cleanup Procedure
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE for spill cleanup.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to avoid raising dust.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Decontamination:
-
Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed, labeled hazardous waste container.
Operational Plans for Disposal
The disposal of pharmaceutical waste is regulated and must be carried out in a manner that protects human health and the environment.
Waste Segregation and Disposal
-
Categorization: All waste contaminated with this compound, including unused compound, empty containers, and contaminated labware (e.g., pipette tips, gloves, gowns), should be treated as hazardous pharmaceutical waste.[6]
-
Containers: Use designated, clearly labeled, and leak-proof containers for this compound waste. For non-hazardous pharmaceutical waste, a blue-lidded container is often used, while cytotoxic waste may require a purple-lidded container.[6][7] Consult your institution's waste management guidelines for the correct container type.
-
Disposal Method: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed waste management vendor.[8][9] Do not dispose of this compound down the drain or in the regular trash.
Visualizing Safety Workflows
To ensure a clear and logical approach to safety, the following diagrams illustrate key decision-making processes.
Caption: PPE selection workflow for handling this compound.
By implementing these safety protocols and fostering a culture of safety consciousness, research institutions can ensure the well-being of their personnel while advancing critical drug development research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. agnopharma.com [agnopharma.com]
- 3. escopharma.com [escopharma.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
